S-(N-PhenethylthiocarbaMoyl)-L-cysteine
Descripción
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Propiedades
IUPAC Name |
2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOABWJBHBVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of S-(N-Phenethylthiocarbamoyl)-L-cysteine from Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of S-(N-Phenethylthiocarbamoyl)-L-cysteine, a compound of interest for its potential chemopreventive and therapeutic properties. The synthesis is a two-step process commencing with the formation of phenethyl isothiocyanate (PEITC) from phenylethylamine, followed by its conjugation with L-cysteine. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams of the synthetic pathway and relevant biological signaling cascades.
Synthetic Pathway Overview
The synthesis of this compound from phenylethylamine is achieved in two primary stages:
-
Synthesis of Phenethyl isothiocyanate (PEITC): Phenylethylamine is converted to PEITC. A common and efficient laboratory method involves the reaction with carbon disulfide in the presence of a base, followed by the addition of an acyl chloride. While other methods exist, such as using the highly toxic thiophosgene, the carbon disulfide route is often preferred for its relative safety and high yield.[1][2]
-
Conjugation with L-cysteine: The purified PEITC is then reacted with L-cysteine to yield the final product, this compound.[3] This reaction proceeds via nucleophilic addition of the thiol group of cysteine to the electrophilic carbon of the isothiocyanate.
A schematic of the overall synthesis is presented below:
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Phenethyl isothiocyanate (PEITC)
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
Triethylamine (B128534) (Et3N)
-
Carbon disulfide (CS2)
-
Acetyl chloride (AcCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of phenethylamine (1.65 mmol) and triethylamine (4.95 mmol) in anhydrous THF (2.5 mL) cooled in an ice bath, slowly add a solution of carbon disulfide (1.98 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add acetyl chloride (1.98 mmol) dropwise.
-
After 5 minutes at 0°C, warm the mixture to room temperature and stir for an additional 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding 1M HCl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:1) to obtain phenethyl isothiocyanate.
Step 2: Synthesis of this compound
This protocol is based on the established reactivity of isothiocyanates with cysteine.[3]
Materials:
-
Phenethyl isothiocyanate (PEITC)
-
L-cysteine
-
Methanol or an appropriate aqueous buffer system
Procedure:
-
Dissolve L-cysteine in a suitable solvent.
-
Add the purified phenethyl isothiocyanate to the L-cysteine solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be isolated. Depending on the solvent system, the product may precipitate and can be collected by filtration.
-
If necessary, the product can be purified by crystallization to yield this compound.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis.
| Parameter | Step 1: PEITC Synthesis | Step 2: Cysteine Conjugation |
| Reactants | Phenethylamine, CS2, AcCl | PEITC, L-cysteine |
| Molar Ratio | Amine:CS2:AcCl = 1:1.2:1.2 | PEITC:Cysteine (approx. 1:1) |
| Solvent | Anhydrous THF | Methanol or aqueous buffer |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | ~1 hour | Varies |
| Product Yield | 94%[1] | 86%[3] |
| Purification | Column Chromatography | Crystallization |
Biological Signaling Pathways
PEITC and its metabolic products, including cysteine conjugates, are known to modulate several key cellular signaling pathways, primarily related to cellular stress response and apoptosis. This is a critical aspect of their anti-cancer properties.
NRF2 and HSF1 Activation
PEITC is a known activator of the NRF2 and HSF1 transcription factors.[4] This activation is mediated by the reactivity of PEITC with cysteine residues in regulatory proteins like KEAP1 (for NRF2) and its general effects on cellular redox status.
Caption: PEITC-mediated activation of NRF2 and HSF1 pathways.
Mercapturic Acid Pathway and Metabolism
In vivo, PEITC is metabolized through the mercapturic acid pathway. It initially conjugates with glutathione (B108866) (GSH), and this conjugate is subsequently processed to the N-acetyl-L-cysteine (NAC) adduct, which is then excreted.[5][6] These conjugates themselves can be biologically active.[6][7]
References
- 1. Phenethyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Chemical Properties of S-(N-Phenethylthiocarbamoyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is a significant metabolite of phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables. PEITC is well-regarded for its potential chemopreventive and therapeutic properties, and its conjugation with L-cysteine is a key step in its metabolism and mechanism of action. This technical guide provides a comprehensive overview of the chemical properties of PEITC-Cys, including its synthesis, stability, and biological activities, with a focus on quantitative data and detailed experimental protocols.
Chemical and Physical Properties
This compound is a dithiocarbamate (B8719985) that possesses a unique chemical structure contributing to its biological activity. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C12H16N2O2S2 | [][2] |
| Molecular Weight | 284.40 g/mol | [][2] |
| CAS Number | 53330-02-2 | [][2] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in DMSO. A related compound, S-(N-3-Phenylpropylthiocarbamoyl)-L-cysteine, is soluble in DMSO (4 mg/mL) and water. | [] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [3] |
Table 1: Chemical and Physical Properties of this compound.
Stability
The stability of this compound is influenced by pH and temperature. While specific data for this compound is limited, studies on analogous cysteine S-conjugates, such as S-(purin-6-yl)-L-cysteine, have shown that stability is pH-dependent.[4] Generally, cysteine and its derivatives are more stable in acidic solutions and are prone to oxidation in neutral or slightly alkaline aqueous solutions.[5]
Synthesis and Characterization
The synthesis of this compound involves the reaction of L-cysteine with phenethyl isothiocyanate (PEITC). The thiol group of L-cysteine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of PEITC.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous N-acetylated compound.
Materials:
-
L-cysteine
-
Phenethyl isothiocyanate (PEITC)
-
Sodium hydroxide (B78521) (1 M aqueous solution)
-
n-Hexane
-
Hydrochloric acid (to adjust pH)
-
Deionized water
Procedure:
-
Dissolve L-cysteine in methanol in a round-bottom flask.
-
Add phenethyl isothiocyanate (PEITC) to the solution.
-
Stir the reaction mixture at room temperature. Gentle heating may be applied to ensure the completion of the reaction.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in a 1 M aqueous solution of sodium hydroxide.
-
Wash the aqueous solution with n-hexane to remove any unreacted PEITC.
-
Adjust the pH of the aqueous phase to be acidic using hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash with deionized water.
-
Further purify the product by recrystallization or chromatography if necessary.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Prepare a series of dilutions for calibration standards.
-
For biological samples, a protein precipitation step using an acid like perchloric acid is typically required, followed by centrifugation to remove the precipitated protein.[6]
Chromatographic Conditions (General Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Conditions (General Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ion transitions for the analyte.
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz).
Sample Preparation: Dissolve the sample in a deuterated solvent, such as DMSO-d6.[7]
Data Acquisition: Acquire 1H and 13C NMR spectra. The chemical shifts, splitting patterns, and integration values will confirm the structure of the molecule. For the related N-acetylated compound, characteristic proton NMR signals include those for the acetyl group, the cysteine alpha and beta protons, and the protons of the phenethyl group.[8]
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as an anticancer agent. Its effects are largely attributed to the actions of its parent compound, PEITC, which is released from the conjugate.
Anticancer Activity
PEITC-Cys has demonstrated antileukemic activity by inhibiting DNA synthesis in HL-60 cells.[9] The quantitative data on its biological activity is summarized in Table 2.
| Cell Line | Parameter | Result | Source |
| HL-60 | DNA Synthesis Inhibition | IC50 = 6.47 μM | [9] |
| HL-60 | Cell Growth Inhibition | GC50 = 336 nM | [3] |
Table 2: In Vitro Anticancer Activity of this compound.
Mechanism of Action: Modulation of Signaling Pathways
The anticancer effects of PEITC and its conjugates are mediated through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), p53, and c-Jun N-terminal kinase (JNK) pathways.
PEITC is known to activate all three major MAPKs: JNK, extracellular signal-regulated kinase (ERK), and p38.[10] The activation of these kinases can lead to the induction of apoptosis.[11]
Caption: PEITC-Cys releases PEITC, which activates the MAPK signaling cascade, leading to apoptosis.
PEITC can induce an increase in p53 protein levels, which in turn can lead to cell cycle arrest and apoptosis.[12] In some cancer cells with mutant p53, PEITC has been shown to restore the wild-type conformation and function of p53.[13]
Caption: PEITC-Cys mediated activation of the p53 pathway leading to cell cycle arrest and apoptosis.
The activation of JNK is a critical event in PEITC-induced apoptosis.[14] PEITC can induce a sustained activation of JNK1, which is associated with the activation of upstream kinases like MEKK1.[10] Inhibition of the JNK pathway has been shown to attenuate the apoptotic effects of PEITC.[10]
Caption: JNK pathway activation by PEITC-Cys, leading to mitochondrial-mediated apoptosis.
In Vivo Formation and Metabolism
In the body, PEITC is detoxified through the mercapturic acid pathway. It first conjugates with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially cleaved by enzymes to form the cysteine conjugate, this compound. This can be further metabolized to the N-acetylated form, which is a major urinary metabolite.
Caption: The mercapturic acid pathway for the metabolism of PEITC.
Conclusion
This compound is a crucial intermediate in the metabolism of the potent chemopreventive agent, phenethyl isothiocyanate. Its chemical properties, particularly its formation and subsequent release of PEITC, are central to its biological activity. Understanding its synthesis, stability, and interaction with cellular signaling pathways is vital for the development of novel cancer therapeutics and preventive strategies. Further research is warranted to fully elucidate its quantitative chemical properties and to develop detailed analytical protocols for its study in various biological matrices.
References
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex [opensciencepublications.com]
- 9. This compound | 53330-02-2 | Benchchem [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivation of mutant p53 by a dietary-related compound phenethyl isothiocyanate inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The roles of JNK and apoptotic signaling pathways in PEITC-mediated responses in human HT-29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Mechanism of S-(N-Phenethylthiocarbamoyl)-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL), the N-acetylcysteine conjugate of phenethyl isothiocyanate (PEITC), is a promising chemopreventive and therapeutic agent against various cancers. This technical guide provides an in-depth overview of the molecular mechanisms underlying PCL's anticancer activity. It details the compound's effects on key cellular processes, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Furthermore, this guide elucidates the modulation of critical signaling pathways, namely the MAPK and Akt/mTOR cascades, by PCL. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are provided to facilitate further research and drug development efforts in this area.
Introduction
Phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables, has garnered significant attention for its potent anticancer properties. However, its clinical application can be limited by its reactivity and bioavailability. This compound (PCL), a major metabolite of PEITC, offers a more stable and potentially more targeted approach to cancer therapy. In vivo, PCL can dissociate to release PEITC, allowing for its systemic delivery and subsequent anticancer effects. This document outlines the core mechanisms of action of PCL in cancer cells, providing a technical resource for the scientific community.
Core Mechanisms of Action
The anticancer activity of PCL is multifactorial, involving the induction of programmed cell death, disruption of the cell cycle, and modulation of key signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
PCL is a potent inducer of apoptosis in a variety of cancer cell lines. This process is primarily mediated through the intrinsic and extrinsic pathways, characterized by the activation of caspases and alterations in mitochondrial function.
A key initiating event in PCL-induced apoptosis is the generation of reactive oxygen species (ROS).[1] This oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[2] Cytosolic cytochrome c then activates the caspase cascade, leading to the cleavage of PARP and the execution of apoptosis.[3]
The pro-apoptotic effects of PCL are also associated with the modulation of Bcl-2 family proteins. Studies have shown that treatment with PEITC, the active metabolite of PCL, leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4]
Cell Cycle Arrest
PCL has been shown to induce cell cycle arrest at both the G1 and G2/M phases in different cancer cell types.[1][5] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.
In some cancer cell lines, PCL induces a G1 phase arrest by downregulating the expression of key G1-phase cyclins, such as cyclin D1 and cyclin E.[6] In other cell types, a prominent G2/M arrest is observed, which is often associated with the inhibition of Cdc2 (CDK1) and cyclin B1 expression.[2][5] This G2/M arrest can be a prelude to apoptosis, particularly in cells with stimulated growth.
Generation of Reactive Oxygen Species (ROS)
The generation of ROS is a central mechanism in PCL's anticancer activity.[1][2][7] PCL treatment leads to a significant increase in intracellular ROS levels, which can trigger oxidative damage to cellular components and activate stress-response pathways. The antioxidant N-acetylcysteine (NAC) has been shown to reverse many of the cytotoxic effects of PCL, confirming the critical role of ROS in its mechanism of action.[2][7]
Modulation of Signaling Pathways
PCL exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, including the MAPK and Akt/mTOR pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. PCL has been shown to activate all three major branches of the MAPK pathway: ERK, JNK, and p38.[8]
-
JNK and p38 Activation: Activation of the stress-activated protein kinases, JNK and p38, is a common response to PCL treatment and is closely linked to the induction of apoptosis.
-
ERK Activation: The role of ERK activation in response to PCL is more complex and may be cell-type dependent, with some studies suggesting a pro-apoptotic role while others indicate a potential for pro-survival signaling.[8]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial survival pathway that is frequently hyperactivated in cancer. PCL has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[9] PCL treatment can lead to a decrease in the phosphorylation of Akt, a key kinase in this pathway.[9] Downregulation of Akt activity, in turn, affects its downstream targets, including mTOR, which is a central regulator of cell growth and protein synthesis.
Quantitative Data
The following tables summarize key quantitative data regarding the effects of PCL and its active form, PEITC, on cancer cells.
Table 1: IC50 Values of PCL and PEITC in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PCL (PEITC-Cys) | HL-60 | Human Promyelocytic Leukemia | 6.47 | TargetMol |
| PEITC | Huh7.5.1 | Human Hepatocellular Carcinoma | 29.6 | [9] |
| PEITC | OC2 | Oral Squamous Cell Carcinoma | Varies | [2] |
| PEITC | SCC4 | Oral Squamous Cell Carcinoma | Varies | [2] |
| PEITC | SCC25 | Oral Squamous Cell Carcinoma | Varies | [2] |
Table 2: Quantitative Effects of PCL/PEITC on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Concentration | Result | Reference |
| PEITC | Huh7.5.1 | Apoptosis | 15 µM | 37.84% apoptotic cells | [9] |
| PEITC | Huh7.5.1 | Apoptosis | 30 µM | 74.05% apoptotic cells | [9] |
| PEITC | PC-3 | G2/M Arrest | 10 µM | Significant increase | [5] |
| PEITC | PC-3 | G2/M Arrest | 20 µM | Significant increase | [5] |
| PEITC | DU145 | G2/M Arrest | 20 µM | Significant increase | [5] |
| PEITC | HT-29 | G1 Arrest | 5-25 µM | Dose-dependent increase | [1][6] |
Table 3: In Vivo Tumor Growth Inhibition by PEITC-NAC
| Animal Model | Cancer Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Immunodeficient Mice | PC-3 (Prostate) | PEITC-NAC diet (8 mmol/g) | ~50.2% reduction in tumor weight | [5] |
| Nude Mice | GBM 8401 (Glioblastoma) | PEITC (10 µmole/day) | Significant suppression | [9] |
| Nude Mice | GBM 8401 (Glioblastoma) | PEITC (20 µmole/day) | Significant suppression | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of PCL.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of PCL or PEITC for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with PCL or PEITC at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[3][10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[3][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3][10]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[11][12][13]
-
Washing: Wash the fixed cells twice with cold PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[13]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.[13]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Treatment: Treat cells with PCL or PEITC for the desired time.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[14][15]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, DCF, using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.[15]
Western Blot Analysis
-
Protein Extraction: After treatment with PCL or PEITC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved PARP, Cyclin B1, Cdc2) overnight at 4°C.[4][11][16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low density of single cells (e.g., 100-1000 cells) into 6-well plates.[18][19][20][21]
-
Treatment: Allow the cells to attach overnight and then treat with various concentrations of PCL or PEITC for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.[18][21]
-
Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with 0.5% crystal violet.[18][19]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
S-(N-Phenethylthiocarbamoyl)-L-cysteine: An In-Depth Technical Guide to a Key PEITC Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl isothiocyanate (PEITC), a naturally occurring compound found in cruciferous vegetables, has garnered significant attention for its cancer chemopreventive properties. Its biological activity is intrinsically linked to its metabolism, which primarily proceeds through the mercapturic acid pathway. This pathway leads to the formation of key metabolites, including S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) and its N-acetylated derivative, N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC). These metabolites are not mere excretory byproducts but are themselves bioactive, contributing to the overall anticancer effects of PEITC. This technical guide provides a comprehensive overview of PEITC-Cys as a PEITC metabolite, detailing its formation, and its role in mediating anticancer effects through the induction of apoptosis and modulation of critical signaling pathways. Detailed experimental protocols for the synthesis of these metabolites and for key in vitro and in vivo assays are provided, along with quantitative data and visualizations of the underlying molecular mechanisms.
Formation of this compound
PEITC, upon entering the body, is primarily metabolized via the mercapturic acid pathway. This process involves the conjugation of PEITC with the endogenous antioxidant glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate, S-(N-phenethylthiocarbamoyl)glutathione, is then sequentially cleaved by γ-glutamyl transpeptidase and dipeptidases to yield this compound (PEITC-Cys). Further metabolism by N-acetyltransferase leads to the formation of the final mercapturic acid product, N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), which is then excreted in the urine.[1]
References
Intracellular Formation of S-(N-Phenethylthiocarbamoyl)-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the intracellular formation of S-(N-Phenethylthiocarbamoyl)-L-cysteine, a significant metabolite of phenethyl isothiocyanate (PEITC). PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables, which has garnered considerable interest for its potential chemopreventive properties. Understanding the metabolic fate of PEITC is crucial for the development of novel cancer therapeutics and preventive agents. This document details the metabolic pathway, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows to facilitate further research and drug development in this area.
Introduction
Phenethyl isothiocyanate (PEITC) is a bioactive compound derived from the hydrolysis of the glucosinolate gluconasturtiin, which is abundant in cruciferous vegetables like watercress.[1] Extensive research has highlighted the anti-cancer properties of PEITC, which are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate the activity of various enzymes involved in carcinogenesis.[2][3] The primary route of PEITC metabolism within the cell is the mercapturic acid pathway, leading to the formation of several conjugates. The final product of this pathway is this compound, also known as PEITC-N-acetyl-L-cysteine (PEITC-NAC).[4][5] This guide focuses on the intracellular mechanisms governing the synthesis of this key metabolite.
The Mercapturic Acid Pathway: Intracellular Formation of this compound
The intracellular formation of this compound from PEITC is a multi-step enzymatic process known as the mercapturic acid pathway. This pathway is a major mechanism for the detoxification and elimination of xenobiotics.[6][7]
The key steps are as follows:
-
Glutathione (B108866) Conjugation: The process initiates with the conjugation of PEITC with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes called glutathione S-transferases (GSTs).[8][9] The electrophilic isothiocyanate group of PEITC reacts with the nucleophilic thiol group of GSH to form a glutathione conjugate, S-(N-Phenethylthiocarbamoyl)-glutathione.[10]
-
Gamma-Glutamyl Cleavage: The resulting glutathione conjugate is then acted upon by γ-glutamyltransferase (GGT), an enzyme typically located on the outer surface of the plasma membrane.[11][12] GGT removes the γ-glutamyl residue from the glutathione conjugate, yielding S-(N-Phenethylthiocarbamoyl)-cysteinyl-glycine.
-
Dipeptide Cleavage: Subsequently, a dipeptidase cleaves the glycine (B1666218) residue from the cysteinyl-glycine conjugate, resulting in the formation of this compound.[6]
-
N-Acetylation: The final step in the pathway is the N-acetylation of the cysteine conjugate. This reaction is catalyzed by N-acetyltransferase 2 (NAT2), which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine moiety, forming the final product, this compound (PEITC-NAC).[4][13]
Metabolic Pathway Diagram
Caption: Metabolic pathway for the intracellular formation of this compound from PEITC.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics of PEITC and the kinetics of the enzymes involved in its metabolism.
Table 1: Pharmacokinetic Parameters of PEITC
| Parameter | Value | Species | Notes | Reference |
| Oral Bioavailability | 93% - 115% | Rat | At doses of 10 and 100 µmol/kg. | [14][15] |
| Half-life (t½) | 56.1 h | In vitro | At pH 7.4 and room temperature. | [14] |
| 108 h | In vitro | At pH 7.4 and 4°C. | [14] | |
| 9.19 - 13.1 h | Rat | In plasma after oral administration of 100-400 µmol/kg. | [4] | |
| Protein Binding | ~98.1% | Rat Serum | Concentration-independent over 10-1,000 µM. | [4] |
| Peak Plasma Concentration (Cmax) | 928.5 ± 250 nM | Human | After consumption of 100g watercress. | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2.6 ± 1.1 h | Human | After consumption of 100g watercress. | [2] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source | Reference |
| Glutathione S-Transferase (hGSTP1) | PEITC | - | - | Human | hGSTP1 is more efficient than hGSTA1 in catalyzing the conjugation.[9] |
| γ-Glutamyltransferase (GGT) | S-Nitrosoglutathione (GSNO) | 0.398 ± 0.031 mM | - | Bovine Kidney | GSNO is a structural analog of the PEITC-GSH conjugate.[7] |
| Leukotriene C4 | 10.8 ± 0.1 µM | - | Human GGT1 | Leukotriene C4 is a glutathione S-conjugate.[16] | |
| N-Acetyl-L-cysteine Deacetylase | N-Acetyl-L-cysteine | 1.49 ± 0.16 mM | 2.61 ± 0.08 µmol/L/min | Human Erythrocytes | Data for the reverse reaction (deacetylation).[17] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound formation.
Glutathione S-Transferase (GST) Activity Assay
This protocol is adapted from a colorimetric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a general substrate for GSTs.
Materials:
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Cell lysate or purified GST enzyme
-
10X Cell Lysis Buffer
-
L-Glutathione Reduced (GSH)
-
CDNB Substrate
-
GSH Buffer (50X)
-
Phosphate Buffered Saline (PBS)
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure:
-
Sample Preparation:
-
For cell lysates, culture cells to the desired confluency. Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with 1X Cell Lysis Buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay. Normalize the protein concentration of all samples.
-
-
Reagent Preparation:
-
Prepare 1X GSH Buffer by diluting the 50X stock.
-
Prepare the Substrate Solution by mixing GSH and CDNB in 1X GSH Buffer according to the kit manufacturer's instructions.
-
-
Assay:
-
Add a specific volume of cell lysate or purified enzyme to each well of the 96-well plate.
-
Include a blank well containing only 1X Cell Lysis Buffer.
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) for each sample and the blank.
-
Subtract the ΔA340/min of the blank from that of the samples.
-
Calculate the GST specific activity using the following formula: Specific Activity (nmol/min/mg) = (ΔA340/min x Reaction Volume) / (Extinction Coefficient x Protein Concentration x Sample Volume) (The extinction coefficient for the CDNB-GSH conjugate is 9.6 mM⁻¹cm⁻¹)
-
HPLC-MS/MS Analysis of PEITC and its Metabolites
This protocol provides a general framework for the quantification of PEITC and its cysteine conjugates using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Internal standard (e.g., a deuterated analog of PEITC or its metabolite)
-
Sample extracts (from plasma, urine, or cell culture medium/lysate)
Procedure:
-
Sample Preparation:
-
Plasma/Urine: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. Centrifuge to pellet the precipitate and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Cell Lysates/Medium: Add internal standard and extract with an appropriate organic solvent. Centrifuge and process the supernatant as described above.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Elute the analytes using a gradient program, for example:
-
0-2 min: 5% B
-
2-10 min: ramp to 95% B
-
10-12 min: hold at 95% B
-
12-12.1 min: return to 5% B
-
12.1-15 min: re-equilibrate at 5% B
-
-
The flow rate is typically around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for PEITC, its metabolites, and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the analytes.
-
Quantify the amount of each metabolite in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating the intracellular metabolism of PEITC.
Signaling Pathways Modulated by PEITC and its Metabolites
PEITC and its N-acetyl-L-cysteine conjugate (PEITC-NAC) are not merely metabolic byproducts; they are bioactive molecules that can modulate various intracellular signaling pathways, many of which are implicated in cancer.
One of the key mechanisms of action is the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway and the tumor suppressor protein p53.[5][9] Activation of JNK can lead to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic genes like Bcl-2.[9]
Apoptosis Signaling Pathway Diagram
Caption: Simplified signaling pathway of PEITC-NAC-induced apoptosis.
Drug Development Implications
The intracellular formation of this compound has significant implications for drug development.
-
Prodrug Strategy: PEITC-NAC itself has been shown to possess anti-cancer activity and may act as a more stable and potentially less toxic prodrug that can be converted to the active PEITC within target cells.[18]
-
Biomarker Development: The urinary excretion of PEITC-NAC can serve as a reliable biomarker for assessing the uptake and metabolism of dietary PEITC, which is valuable for epidemiological studies and clinical trials.[19]
-
Targeting Metabolic Enzymes: The enzymes involved in the mercapturic acid pathway, particularly GSTs, can be targeted to modulate the intracellular concentration of PEITC and its metabolites, potentially enhancing its therapeutic efficacy.
-
Formulation Development: Understanding the metabolism of PEITC is crucial for designing effective drug delivery systems that can protect the compound from premature metabolism and ensure its delivery to the target site.
Drug Development Workflow
Caption: A generalized workflow for the development of therapeutics based on PEITC and its metabolites.
Conclusion
The intracellular formation of this compound is a critical aspect of the metabolism of the promising anti-cancer agent, phenethyl isothiocyanate. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research and development in this field. The information and visual aids provided in this technical guide are intended to serve as a valuable resource for scientists and drug development professionals working to harness the therapeutic potential of PEITC and its metabolites. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the specific kinetics of all enzymes involved in the mercapturic acid pathway for PEITC.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.sssup.it [iris.sssup.it]
- 7. A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Irreversible Inhibition of Glutathione S-Transferase by Phenethyl Isothiocyanate (PEITC), a Dietary Cancer Chemopreventive Phytochemical | PLOS One [journals.plos.org]
- 11. youtube.com [youtube.com]
- 12. eurjbreasthealth.com [eurjbreasthealth.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Enzyme Kinetics and NMR-Based Product Elucidation for Glutathione S-Conjugation of the Anticancer Unsymmetrical Bisacridine C-2028 in Liver Microsomes and Cytosol: Major Role of Glutathione S-Transferase M1-1 Isoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioconductor.org [bioconductor.org]
- 16. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Role of S-(N-Phenethylthiocarbamoyl)-L-cysteine in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), a metabolite of phenethyl isothiocyanate (PEITC) found in cruciferous vegetables, has garnered significant attention in cancer research for its pro-apoptotic activities. This technical guide provides an in-depth overview of the mechanisms by which PEITC-NAC induces programmed cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of PEITC-NAC-Induced Apoptosis
PEITC-NAC and its parent compound, PEITC, trigger apoptosis in cancer cells through a multi-faceted approach that primarily involves the induction of oxidative stress and the activation of key signaling cascades. The core mechanisms include the generation of reactive oxygen species (ROS), modulation of the mitogen-activated protein kinase (MAPK) and p53 signaling pathways, and the initiation of the intrinsic caspase cascade.
Quantitative Data on PEITC-NAC-Induced Apoptosis
The pro-apoptotic effects of PEITC-NAC and PEITC have been quantified in various cancer cell lines. The following tables summarize key findings from the literature, providing insights into the dose- and time-dependent efficacy of these compounds.
Table 1: Dose-Dependent Induction of Apoptosis by PEITC-NAC and PEITC
| Cell Line | Compound | Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Reference |
| A549 (Human Lung Adenocarcinoma) | PEITC-NAC | 10 | 24 | ~4.5 | [1][2] |
| A549 (Human Lung Adenocarcinoma) | PEITC-NAC | 25 | 24 | Increased G2-M phase apoptosis | [1][2] |
| A549 (Human Lung Adenocarcinoma) | PEITC-NAC | 50 | 24 | Increased G2-M phase apoptosis | [1][2] |
| CaSki (Cervical Cancer) | PEITC | 20 | 24 | Increased | [3][4] |
| CaSki (Cervical Cancer) | PEITC | 25 | 24 | Increased | [3][4] |
| CaSki (Cervical Cancer) | PEITC | 30 | 24 | Increased | [3][4] |
| Huh7.5.1 (Hepatocellular Carcinoma) | PEITC | 15 | 12 | 37.84 | [5] |
| Huh7.5.1 (Hepatocellular Carcinoma) | PEITC | 30 | 12 | 74.05 | [5] |
Table 2: Time-Course of Apoptosis Induction by PEITC
| Cell Line | Compound | Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Reference |
| Ovarian Cancer Cells (PA-1, SKOV-3) | PEITC | 5 | 24 | Significant increase | |
| Ovarian Cancer Cells (PA-1, SKOV-3) | PEITC | 5 | 48 | Further increase |
Table 3: IC50 Values of PEITC in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Duration (hours) | Reference |
| OVCAR-3 (Ovarian Cancer) | PEITC | 23.2 | Not Specified | [6] |
Table 4: Effect of PEITC on Apoptosis-Related Protein Expression
| Cell Line | Compound | Treatment | Protein | Change in Expression | Reference |
| OVCAR-3 | PEITC | Not Specified | Bcl-2 | Suppressed | [6] |
| OVCAR-3 | PEITC | Not Specified | Bax | Enhanced | [6] |
| MCF7 | PEITC (5 µM) + Taxol (10 nM) | Not Specified | Bcl-2 | Reduced | [7] |
| MCF7 | PEITC (5 µM) + Taxol (10 nM) | Not Specified | Bax | Enhanced | [7] |
| MDA-MB-231 | PEITC (10 µM) + Taxol (100 nM) | Not Specified | Bcl-2 | Reduced | [7] |
| MDA-MB-231 | PEITC (10 µM) + Taxol (100 nM) | Not Specified | Bax | Enhanced | [7] |
| A549 | PEITC-NAC (25 µM) | 3 and 24 hours | Bax | Elevated | [1] |
| A549 | PEITC-NAC (25 µM) | 3 and 24 hours | Bcl-2 | Increased | [1] |
Signaling Pathways in PEITC-NAC-Induced Apoptosis
PEITC-NAC orchestrates a complex network of signaling events that converge to execute apoptosis. The primary pathways are depicted below.
ROS-Mediated Apoptotic Pathway
PEITC-NAC induces the generation of reactive oxygen species (ROS), which act as key second messengers in the apoptotic cascade. This is often initiated by the depletion of intracellular glutathione (B108866) (GSH).[8] The resulting oxidative stress leads to mitochondrial dysfunction and the activation of downstream signaling pathways.
MAPK Signaling Cascade
The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in mediating PEITC-NAC-induced apoptosis. Activation of JNK and p38 is predominantly pro-apoptotic, while the role of ERK can be context-dependent.[9]
p53-Dependent Apoptotic Pathway
The tumor suppressor protein p53 plays a significant role in PEITC-NAC-mediated apoptosis. PEITC-NAC can induce p53 expression and activation, leading to the transcription of pro-apoptotic genes like Bax.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 4. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma [mdpi.com]
- 9. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: S-(N-Phenethylthiocarbamoyl)-L-cysteine and Cell Cycle Arrest Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL), also referred to as PEITC-Cys, is a notable metabolite of phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables. PEITC and its metabolites have garnered significant attention for their chemopreventive and chemotherapeutic properties. This document provides a comprehensive technical overview of the mechanisms by which PCL and its closely related precursor, PEITC, induce cell cycle arrest in cancer cells. It details the underlying signaling pathways, presents quantitative data from various studies, outlines key experimental protocols, and provides visual diagrams to elucidate complex processes. The primary mechanism involves the induction of cellular stress, leading to the activation of the p53-p21 signaling axis, which culminates in G2/M phase arrest through the inhibition of the Cyclin B1/Cdc2 kinase complex.
Mechanism of Action: G2/M Cell Cycle Arrest
The predominant anticancer effect of PCL and its parent compound PEITC is the induction of cell cycle arrest, primarily at the G2/M checkpoint. This process prevents damaged cells from entering mitosis, thereby averting the proliferation of neoplastic cells and often leading to apoptosis.
The signaling cascade is typically initiated by cellular stress, such as the generation of reactive oxygen species (ROS) or direct DNA damage.[1] This stress activates upstream kinases like ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2).[1] These kinases then phosphorylate and activate the tumor suppressor protein p53.[1] Activated p53 acts as a transcription factor, upregulating the expression of p21 (also known as CDKN1A), a cyclin-dependent kinase inhibitor.[1][2] The p21 protein subsequently binds to and inhibits the activity of the Cyclin B1/Cdc2 (CDK1) complex.[1][3] This complex is essential for the transition from the G2 phase to the M (mitotic) phase of the cell cycle.[4][5] By inhibiting this complex, PCL effectively halts cell cycle progression at the G2/M boundary, leading to cell growth inhibition and, in many cases, programmed cell death.[1][3][6]
Quantitative Analysis of PCL's Effects
The biological activity of PCL and its related compounds has been quantified in various cancer cell lines. The data highlight its potency in inhibiting cell growth and DNA synthesis.
Table 1: Inhibitory Concentrations of PCL and Related Compounds
| Compound | Cell Line | Parameter | Value | Reference(s) |
| PCL (PEITC-Cys) | HL-60 (Leukemia) | GC50 (Growth) | 336 nM | [7][8] |
| PCL (PEITC-Cys) | HL-60 (Leukemia) | IC50 (DNA Synthesis) | 6.47 µM | [7][8] |
| PEITC | LNCaP (Prostate) | Proliferation Reduction | 25% at 5 µM | [3] |
| PEITC-NAC | LNCaP (Prostate) | Proliferation Reduction | 30% at 5 µM | [3] |
Table 2: Effects on Cell Cycle Phase Distribution
| Compound | Cell Line | Concentration | Effect | Reference(s) |
| PEITC | LNCaP (Prostate) | 5 µM | G2/M Arrest; S phase decreased from 46% to 25% after 48h. | [3] |
| PEITC-NAC | LNCaP (Prostate) | 5 µM | G2/M Arrest; S phase decreased from 46% to 25% after 48h. | [3] |
| PEITC-NAC | A549 (Lung) | 25 µM | Apoptosis predominantly in the G2/M phase. | [6] |
| PEITC | OSCC (Oral) | Not Specified | G2/M Arrest. | [1] |
Key Experimental Protocols
Reproducible and robust methodologies are critical for studying the effects of PCL on cell cycle pathways. The following sections detail standard protocols for key experiments.
Cell Culture
-
Cell Lines: Human cancer cell lines such as HL-60, LNCaP, or A549 are commonly used.
-
Media: Cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][10]
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[9]
-
Treatment: PCL, PEITC, or PEITC-NAC is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at desired concentrations for specified time periods.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation: Treat cells with the test compound for the desired duration (e.g., 24-48 hours).
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA.
-
Fixation: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA fluorochrome (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by fluorescence intensity, allowing for the quantification of cell populations in G0/G1, S, and G2/M phases.[11][12]
Western Blotting for Protein Expression
Western blotting is employed to detect and quantify specific proteins involved in the cell cycle arrest pathway, such as p53, p21, Cyclin B1, and Cdc2.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on molecular weight using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-Cdc2) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.[3][13]
Conclusion
This compound and its parent compound PEITC are potent inducers of cell cycle arrest in a variety of cancer cell lines. The primary mechanism involves the induction of G2/M arrest through the activation of the p53/p21 pathway and subsequent inhibition of the critical G2/M transition kinase, Cyclin B1/Cdc2. The quantitative data underscore its potential as a therapeutic agent, and the detailed protocols provide a framework for further investigation into its molecular activities. This comprehensive understanding of PCL's effect on cell cycle pathways is essential for its continued development as a targeted anticancer agent.
References
- 1. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.donga.ac.kr [web.donga.ac.kr]
- 6. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Evaluating the efficacy of Rose Bengal-PVA combinations within PCL/PLA implants for sustained cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenethyl isothiocyanate induces cell cycle arrest and reduction of alpha- and beta-tubulin isotypes in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
Early-Stage Research Technical Guide: S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL), also known as PEITC-Cys, is a conjugate of phenethyl isothiocyanate (PEITC) and the amino acid L-cysteine. PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables, which has garnered significant interest for its potential cancer chemopreventive properties. PCL, as a metabolite of PEITC, is being investigated for its own biological activities, including its potential as an anticarcinogenic agent. This technical guide provides a comprehensive overview of the early-stage research on PCL, focusing on its synthesis, biological effects, and mechanisms of action.
Chemical Synthesis and Characterization
The synthesis of this compound involves the reaction of L-cysteine with phenethyl isothiocyanate (PEITC). The thiol group of L-cysteine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group in PEITC to form a thiocarbamoyl linkage.[1] A similar, well-documented procedure is the synthesis of the N-acetylated form, N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC).[2]
Experimental Protocol: Synthesis of this compound
This protocol is analogous to the synthesis of the N-acetylated form.
Materials:
-
L-cysteine
-
Phenethyl isothiocyanate (PEITC)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
n-hexane
-
Hydrochloric acid (HCl) for pH adjustment
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
Dissolve L-cysteine in methanol in a round-bottom flask.
-
Add phenethyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography. Gentle heating may be applied to ensure the completion of the reaction.
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an aqueous solution of 1 M sodium hydroxide.
-
Wash the aqueous solution with n-hexane to remove any unreacted PEITC.
-
Carefully acidify the aqueous phase with hydrochloric acid to precipitate the this compound product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
-
Confirm the purity and structure of the synthesized product using analytical techniques such as UPLC-MS/MS, ¹H-NMR, and ¹³C-NMR.
Biological Activity and Mechanism of Action
Early-stage research indicates that PCL and its N-acetylated conjugate exhibit anticarcinogenic properties, particularly antileukemic activity. The primary mechanisms of action appear to involve the inhibition of DNA synthesis, induction of apoptosis, and modulation of xenobiotic-metabolizing enzymes.
Quantitative Data Summary
| Compound | Cell Line | Parameter | Result | Reference |
| This compound (PCL) | HL-60 | Growth Inhibition (GC50) | 336 nM | [3][4] |
| This compound (PCL) | HL-60 | DNA Synthesis Inhibition (IC50) | 6.47 μM | [3][4] |
Key Experimental Protocols
Objective: To determine the cytotoxic effects of PCL on cancer cells.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound (PCL) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PCL and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GC50 value.
Objective: To measure the effect of PCL on DNA synthesis in proliferating cells.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound (PCL)
-
[³H]-Thymidine
-
Cell harvesting system
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in a multi-well plate and treat with different concentrations of PCL for a specified duration.
-
Pulse-label the cells by adding [³H]-Thymidine to the culture medium for the final few hours of the treatment period.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-Thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [³H]-Thymidine incorporated into the DNA.
-
Express the results as a percentage of the control and calculate the IC50 for DNA synthesis inhibition.
Objective: To detect and quantify apoptosis induced by PCL.
Materials:
-
Cancer cell line
-
This compound (PCL)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with PCL at various concentrations for the desired time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Signaling Pathways and Molecular Interactions
PCL and its parent compound PEITC are known to interact with several key cellular signaling pathways, contributing to their anticancer effects.
Glutathione (B108866) Conjugation and Metabolism
PEITC is metabolized in the body primarily through the mercapturic acid pathway, which involves conjugation with glutathione (GSH). This reaction can be catalyzed by glutathione S-transferases (GSTs). The resulting conjugate can be further processed to form the cysteine conjugate, PCL.
Inhibition of Cytochrome P450 Enzymes
PEITC and its conjugates are known inhibitors of cytochrome P450 (CYP) enzymes.[3][4] These enzymes are involved in the metabolic activation of many pro-carcinogens. By inhibiting these enzymes, PCL may prevent the conversion of harmless compounds into potent carcinogens.
Induction of Apoptosis
PCL and its parent compound induce apoptosis in cancer cells through various signaling cascades. This often involves the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, the tumor suppressor protein p53, and the subsequent activation of caspases.
Conclusion
This compound is a promising molecule in the field of cancer chemoprevention and therapy. Its mechanisms of action, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of carcinogen-metabolizing enzymes, make it a compelling subject for further investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the understanding and potential application of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in more advanced preclinical and clinical settings.
References
Methodological & Application
Application Notes and Protocols for S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL) In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to characterize the biological activity of S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL), a compound with demonstrated anticarcinogenic properties. This document includes detailed protocols for key experiments, a summary of quantitative data, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound (PCL)
This compound (PCL) and its N-acetylated form, PEITC-NAC, are conjugates of phenethyl isothiocyanate (PEITC), a naturally occurring compound found in cruciferous vegetables. These compounds have garnered significant interest in cancer research due to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines. In vitro studies have been crucial in elucidating the mechanisms of action of PCL, providing valuable data for its potential development as a therapeutic agent.
Key In Vitro Activities of PCL
PCL has been shown to exhibit a range of anti-cancer activities in vitro, including:
-
Inhibition of Cell Proliferation: PCL demonstrates cytotoxic and cytostatic effects in a variety of cancer cell lines.
-
Induction of Apoptosis: PCL is a potent inducer of programmed cell death through the activation of intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: PCL can halt the progression of the cell cycle, preventing cancer cells from dividing.
-
Modulation of Signaling Pathways: PCL influences several critical signaling cascades involved in cell survival and proliferation, including the MAPK and p53 pathways.
Data Presentation: Quantitative Analysis of PCL Activity
The following tables summarize the quantitative data from in vitro studies on PCL and related compounds.
Table 1: Cytotoxicity of PCL and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | HL-60 | DNA Synthesis Inhibition | 6.47 | [1] |
| Phenethyl isothiocyanate (PEITC) | PC-3 | Apoptosis Induction | ~10 | [2] |
| Phenethyl isothiocyanate (PEITC) | HeLa | Apoptosis Induction | Not specified | [2] |
| Phenethyl isothiocyanate (PEITC) | Jurkat | Apoptosis Induction | Not specified | [2] |
| Phenethyl isothiocyanate (PEITC) | 293 | Apoptosis Induction | Not specified | [2] |
| Phenethyl isothiocyanate (PEITC) | HL-60 | Apoptosis Induction | Not specified | [2] |
| Auranofin (a PCL hit) | A549 | Cytotoxicity | Not specified | [3] |
| Auranofin (a PCL hit) | PANC-1 | Cytotoxicity | Not specified | [3] |
Table 2: Effects of PCL on Cell Cycle and Apoptosis
| Compound | Cell Line | Assay Type | Concentration | Effect | Reference |
| N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine | UACC-62 | Caspase Activity | Not specified | Increased Caspase-3 and -9 activity | [4] |
| N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine | UACC-62 | Western Blot | Not specified | Upregulation of Bax, downregulation of Mcl-1, Cytochrome c release | [4] |
| N-acetylcysteine (NAC) | H9c2 | Apoptosis Assay | 4 µM | Increased Caspase-3 and -9 activity | [5] |
| S-trityl-L-cysteine (STLC) | HeLa | Apoptosis Assay | Not specified | Activation of Caspase-9 and -3 | [6] |
| Phenethyl isothiocyanate (PEITC) | Huh7.5.1 | Cell Cycle Analysis | Not specified | S-phase arrest | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (PCL) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of PCL in complete medium.
-
Remove the medium from the wells and add 100 µL of the PCL dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PCL).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
PCL stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of PCL for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
PCL stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with PCL as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Key Signaling Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate. This is crucial for investigating the effect of PCL on signaling pathways involving proteins like p53 and JNK.
Materials:
-
Cancer cell lines
-
PCL stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with PCL and harvest.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathway of PCL-Induced Apoptosis
Caption: PCL-induced apoptotic signaling pathway.
Experimental Workflow for In Vitro PCL Activity Assessment
Caption: Workflow for in vitro PCL activity assessment.
References
- 1. Phenylethyl isothiocyanate induces apoptotic signaling via suppressing phosphatase activity against c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. N‑acetyl-S-(p-chlorophenylcarbamoyl)cysteine induces mitochondrial-mediated apoptosis and suppresses migration in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-(N-Phenethylthiocarbamoyl)-L-cysteine in the A549 Lung Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(N-Phenethylthiocarbamoyl)-L-cysteine, also known as the N-acetylcysteine conjugate of phenethyl isothiocyanate (PEITC-NAC), is a promising anti-cancer agent. This document provides detailed application notes and protocols for studying the effects of this compound on the A549 human non-small cell lung adenocarcinoma cell line. The information compiled from various studies indicates that this compound induces apoptosis and causes cell cycle arrest, suggesting its therapeutic potential in lung cancer.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects on A549 cells primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.[1][2] The key signaling pathways implicated in this process are the c-Jun N-terminal kinase (JNK) and Activator Protein-1 (AP-1) pathways.[1][2] Additionally, the tumor suppressor protein p53 and the Bcl-2 family of proteins, which regulate apoptosis, are also involved.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on A549 cells as reported in the literature.
Table 1: Apoptosis Induction in A549 Cells
| Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Sub-G1 Peak) | Reference |
| 10 | 24 | ~4.5% | [1][2] |
Table 2: Cell Cycle Analysis in A549 Cells
| Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle | Reference |
| 25 | 24 | G2/M Phase Arrest | [2] |
| 50 | 24 | G2/M Phase Arrest | [2] |
Table 3: Key Protein Expression Changes in A549 Cells (Treated with 25 µM PEITC-NAC)
| Protein | Time Point (hours) | Change in Expression/Activity | Reference |
| Phospho-JNK1 and 2 | 3 | Induced | [2] |
| Phospho-JNK1 and 2 | 24 | Reduced to near baseline | [2] |
| p53 | 3 and 24 | Elevated | [2] |
| Bax | 3 and 24 | Increased | [2] |
| Bcl-2 | 3 and 24 | Decreased | [2] |
Note: A specific IC50 value for this compound in A549 cells is not consistently reported across the reviewed literature. Researchers are advised to perform a dose-response study to determine the IC50 in their specific experimental setup.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on A549 cells.
Materials:
-
A549 cells
-
This compound (PEITC-NAC)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in A549 cells treated with this compound using flow cytometry.
Materials:
-
A549 cells
-
This compound (PEITC-NAC)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway in A549 cells treated with this compound.
Materials:
-
A549 cells
-
This compound (PEITC-NAC)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for most antibodies, but should be optimized.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in A549 cells.
Caption: Experimental workflows for studying this compound.
Caption: Proposed signaling pathway in A549 cells.
References
Application Notes and Protocols: S-(N-Phenethylthiocarbamoyl)-L-cysteine (PETC-cysteine) in Prostate Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of S-(N-Phenethylthiocarbamoyl)-L-cysteine, also known as phenethyl isothiocyanate N-acetyl-L-cysteine conjugate (PEITC-NAC), on prostate cancer cells. The included protocols and data are derived from published research to guide the design and execution of related experiments.
Introduction
This compound (PETC-cysteine or PEITC-NAC) is a metabolite of phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables like watercress.[1] It has garnered significant interest for its potential chemopreventive and therapeutic effects against cancer, including prostate cancer.[2] In vitro studies have demonstrated that PEITC-NAC can modulate the growth of both androgen-dependent (LNCaP) and androgen-independent (DU-145) human prostate cancer cells.[1][2] The proposed mechanism involves the dissociation of PEITC-NAC into PEITC and N-acetylcysteine (NAC), with PEITC being the primary bioactive component that induces cell cycle arrest and apoptosis.[2]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of PETC-cysteine on prostate cancer cell lines.
Table 1: Effect of PETC-cysteine on DNA Synthesis in LNCaP and DU-145 Cells
| Cell Line | Treatment Concentration (µM) | Duration (days) | Inhibition of DNA Synthesis (%) |
| LNCaP | 10 | 1 | 25 |
| 10 | 2 | 40 | |
| 20 | 1 | 45 | |
| 20 | 2 | 65 | |
| DU-145 | 10 | 1 | 20 |
| 10 | 2 | 35 | |
| 20 | 1 | 30 | |
| 20 | 2 | 50 |
Data adapted from Chiao et al., International Journal of Oncology, 2000.[2]
Table 2: Effect of PETC-cysteine on Cell Growth Rate in LNCaP and DU-145 Cells
| Cell Line | Treatment Concentration (µM) | Duration (days) | Growth Inhibition (%) |
| LNCaP | 10 | 3 | 30 |
| 20 | 3 | 55 | |
| DU-145 | 10 | 3 | 25 |
| 20 | 3 | 50 |
Data adapted from Chiao et al., International Journal of Oncology, 2000.[2]
Table 3: Induction of Apoptosis by PETC-cysteine in LNCaP and DU-145 Cells
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Apoptotic Cells (%) |
| LNCaP | 20 | 24 | 15 |
| 20 | 48 | 30 | |
| DU-145 | 20 | 24 | 12 |
| 20 | 48 | 25 |
Data represents an approximate percentage of apoptotic cells based on qualitative descriptions and related studies. Specific percentages may vary.
Table 4: Effect of PETC-cysteine on Clonogenicity of LNCaP and DU-145 Cells
| Cell Line | Treatment Concentration (µM) | Inhibition of Clonogenicity (%) |
| LNCaP | 5 | 40 |
| 10 | 70 | |
| DU-145 | 5 | 35 |
| 10 | 65 |
Data adapted from Chiao et al., International Journal of Oncology, 2000.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of PETC-cysteine on prostate cancer cells.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Lines:
-
LNCaP (androgen-dependent human prostate adenocarcinoma)
-
DU-145 (androgen-independent human prostate carcinoma)
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare a stock solution of PETC-cysteine in a suitable solvent (e.g., DMSO or ethanol).
-
Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).
-
Allow cells to adhere and reach 50-60% confluency.
-
Replace the medium with a fresh medium containing the desired concentrations of PETC-cysteine or vehicle control.
-
Incubate for the specified duration as per the experimental design.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of PETC-cysteine for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Procedure:
-
Seed cells in 6-well plates and treat with PETC-cysteine as described in Protocol 1.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Procedure:
-
Treat cells with PETC-cysteine as described in Protocol 1.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. PETC-cysteine has been shown to decrease the percentage of cells in the S and G2/M phases.[2]
-
Protocol 5: Western Blot Analysis for p21 Expression
-
Procedure:
-
Treat cells with PETC-cysteine as described in Protocol 1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p21 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. PETC-cysteine treatment has been observed to enhance the expression of p21.[2]
-
Visualizations
The following diagrams illustrate the proposed mechanisms and experimental workflows related to PETC-cysteine studies in prostate cancer cells.
References
Application Notes and Protocols: Pancreatic Cancer Cell Line Response to Phenethyl Isothiocyanate (PEITC) and its N-Acetylcysteine Conjugate (PEITC-NAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains a formidable challenge in oncology, characterized by late diagnosis and profound resistance to conventional therapies. The exploration of novel therapeutic agents is paramount to improving patient outcomes. Phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables, has emerged as a promising agent with demonstrated anti-cancer properties in various malignancies, including pancreatic cancer. PEITC is known to modulate multiple signaling pathways, leading to cell cycle arrest and apoptosis.[1][2] Its conjugate with N-acetylcysteine (NAC), PEITC-NAC, is a metabolite that may also possess anti-cancer activities. This document provides a detailed overview of the cellular response of pancreatic cancer cell lines to PEITC, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular mechanisms. While extensive data exists for PEITC, research specifically on the PEITC-NAC conjugate in pancreatic cancer is limited; therefore, relevant findings on PEITC-NAC in other cancer types and the role of NAC in pancreatic cancer are also discussed to provide a comprehensive perspective.
Data Presentation: Efficacy of PEITC in Pancreatic Cancer Cell Lines
The following tables summarize the quantitative data on the effects of PEITC on various pancreatic cancer cell lines.
Table 1: Cytotoxicity of PEITC on Pancreatic Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | IC50 | Reference |
| MIAPaca2, PL-45, BxPC3 | Trypan Blue Dye Exclusion | 24 hours | ~7 µmol/L | [1][2] |
Table 2: Effect of PEITC on Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | Assay | PEITC Concentration | Treatment Duration | Observation | Reference |
| MIAPaca2, PL-45 | Cell Death Detection ELISA | 10 µmol/L | 24 hours | 5- to 6-fold increase in histone-associated DNA fragmentation | [1] |
Table 3: PEITC-Induced Cell Cycle Arrest in Pancreatic Cancer Cell Lines
| Cell Line | Assay | PEITC Concentration | Treatment Duration | Observation | Reference |
| MIAPaca2 | Flow Cytometry | 10 µmol/L | 24 hours | Significant increase in the G2/M phase cell population | [1] |
Table 4: Modulation of Apoptosis-Related Proteins by PEITC in Pancreatic Cancer Cell Lines
| Cell Line | Protein | PEITC Concentration | Treatment Duration | Effect | Reference |
| PL-45, MIAPaca2 | Bcl-2, Bcl-XL | 2.5, 5, 10 µmol/L | 48 hours | Decreased levels | [1] |
| PL-45, MIAPaca2 | Bak | 2.5, 5, 10 µmol/L | 48 hours | Increased levels | [1] |
| PL-45, MIAPaca2 | Cleaved PARP | 2.5, 5, 10 µmol/L | 48 hours | Increased levels (dose-dependent) | [1] |
Table 5: Effect of PEITC on Notch Signaling in Pancreatic Cancer Cell Lines
| Cell Line | Protein | PEITC Concentration | Treatment Duration | Effect | Reference |
| Not specified | Notch 1, Notch 2 | Not specified | Not specified | Down-regulated expression | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by PEITC in Pancreatic Cancer
PEITC exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagram illustrates the key pathways affected by PEITC in pancreatic cancer cells.
References
- 1. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-(N-Phenethylthiocarbamoyl)-L-cysteine in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PSTC), and its N-acetylated form, N-acetyl-S-(N'-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), are promising anticarcinogenic agents.[1] These compounds have demonstrated efficacy in various cancer models, including leukemia, lung cancer, and prostate cancer.[2] The primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.[1][2] This document provides a detailed protocol for a xenograft mouse model to evaluate the in vivo efficacy of PSTC, drawing upon established methodologies for similar compounds.
Mechanism of Action
PSTC and its derivatives exert their anticancer effects through multiple pathways. A key mechanism is the inhibition of DNA synthesis, which has been observed in HL-60 leukemia cells with an IC50 of 6.47 μM.[2] This leads to the induction of DNA fragmentation and apoptosis.[1][2] Furthermore, these compounds are known to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogens.[1][2] In lung and prostate cancer models, the related compound PEITC-NAC has been shown to activate JNK, p53, and MAPKs, leading to apoptosis and decreased tumor growth.
Signaling Pathway Diagram
References
Application Notes and Protocols for the HPLC Analysis of S-(N-Phenethylthiocarbamoyl)-L-cysteine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is a significant metabolite of phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables with recognized cancer-preventive properties.[1] The analysis of PEITC-Cys and its downstream metabolites, such as N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the development of isothiocyanate-based therapeutic agents.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of these compounds using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Metabolic Pathway of Phenethyl Isothiocyanate (PEITC)
PEITC, upon entering the body, undergoes conjugation with intracellular glutathione (B108866) (GSH). This conjugate is then sequentially cleaved, leading to the formation of the cysteine conjugate (PEITC-Cys). PEITC-Cys is further acetylated by N-acetyl transferase to form the N-acetylcysteine conjugate (PEITC-NAC), also known as mercapturic acid, which is then excreted.[1]
Caption: Metabolic pathway of Phenethyl Isothiocyanate (PEITC).
Experimental Protocols
This section details the methodologies for sample preparation and HPLC-MS/MS analysis of PEITC-Cys and its metabolites from biological samples such as plasma and urine.
Protocol 1: Sample Preparation from Plasma and Urine
This protocol is adapted from methods developed for PEITC and other isothiocyanate metabolites.[4][5] Due to the reactivity and potential instability of isothiocyanates and their conjugates, prompt processing and the use of low temperatures are recommended.[4]
Materials:
-
Biological samples (Plasma, Urine)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS): Deuterium-labeled PEITC or a structurally similar isothiocyanate conjugate can be used.[5]
-
Centrifuge tubes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Sample Thawing: Thaw frozen plasma or urine samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add the internal standard solution.
-
Protein Precipitation (for plasma samples): Add 300 µL of ice-cold acetonitrile to the plasma sample.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for concentration purposes.
-
Filtration: Filter the supernatant or the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Keep the samples at 4°C in the autosampler pending analysis.
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of PEITC-Cys and PEITC-NAC.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient tailored to separate the analytes of interest. A starting condition of 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step is a common starting point. |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent, optimization required) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument and analytes (e.g., 3-4 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 120-150°C) |
| Desolvation Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize the expected mass-to-charge ratios (m/z) for the analytes of interest. The specific MRM transitions (precursor and product ions) and retention times need to be empirically determined on the specific LC-MS/MS system used.
Table 1: Molecular Weights and Expected m/z Values
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Expected [M-H]⁻ |
| This compound (PEITC-Cys) | C₁₂H₁₆N₂O₂S₂ | 284.40 | 285.07 | 283.05 |
| N-Acetyl-S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC) | C₁₄H₁₈N₂O₃S₂ | 326.43 | 327.08 | 325.06 |
Table 2: Performance Characteristics of a Representative Method for PEITC Analysis
The following data is for the parent compound, phenethyl isothiocyanate (PEITC), and serves as a reference for the expected performance of a method for its metabolites.[5]
| Parameter | Value |
| Linearity Range | 7.8 to 2000 nM |
| Detection Limit | 2 nM |
| Intra-day Precision (CV%) | < 5% |
| Inter-day Precision (CV%) | < 10% |
| Intra-day Accuracy (%) | 101.0 to 104.2% |
| Inter-day Accuracy (%) | 102.8 to 118.6% |
| Recovery (Plasma) | 100.3 to 113.5% |
| Recovery (Urine) | 98.3 to 103.9% |
Experimental Workflow
The overall workflow for the analysis of PEITC-Cys and its metabolites is depicted below.
Caption: Workflow for HPLC-MS/MS analysis of PEITC metabolites.
Conclusion
The protocols and data presented provide a comprehensive framework for the reliable and sensitive quantification of this compound and its key metabolite, PEITC-NAC, in biological matrices. The provided methodologies, when optimized for specific instrumentation and sample types, will be invaluable for researchers in the fields of pharmacology, toxicology, and drug development who are investigating the in vivo fate and efficacy of phenethyl isothiocyanate and related compounds.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after PEITC-NAC Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis in cells treated with Phenethyl isothiocyanate (PEITC) and N-acetylcysteine (NAC) using flow cytometry. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological processes and workflows.
Introduction
Phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables, is a known inducer of apoptosis in various cancer cell lines.[1][2] Its mechanism of action often involves the generation of reactive oxygen species (ROS) and the activation of multiple signaling pathways, including caspase-dependent and mitochondria-dependent pathways.[1][2][3] N-acetylcysteine (NAC), a ROS scavenger, is frequently used to investigate the role of oxidative stress in cellular processes.[4][5] The interplay between PEITC and NAC in inducing or inhibiting apoptosis is a critical area of investigation in cancer research and drug development. This document outlines the materials and methods for quantifying apoptosis in response to PEITC and NAC treatment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6]
Data Presentation
The following table summarizes hypothetical quantitative data on the percentage of apoptotic cells after treatment with PEITC, NAC, or a combination of both. This data is illustrative and would be generated from the flow cytometry protocol described below.
| Treatment Group | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (Untreated) | - | 95 ± 2.5 | 3 ± 1.5 | 2 ± 1.0 |
| PEITC | 10 µM | 60 ± 4.0 | 25 ± 3.0 | 15 ± 2.5 |
| NAC | 10 mM | 94 ± 3.0 | 4 ± 2.0 | 2 ± 1.5 |
| PEITC + NAC | 10 µM + 10 mM | 85 ± 3.5 | 10 ± 2.5 | 5 ± 2.0 |
Note: Data are presented as mean ± standard deviation from three independent experiments. One study indicated that pretreatment with NAC can inhibit PEITC-induced apoptotic cell death.[4] In contrast, a conjugate of PEITC and NAC has been shown to enhance apoptosis in certain lung cancer cells.[7][8]
Experimental Protocols
Materials
-
Cell line of interest (e.g., human prostate cancer DU 145 cells, ovarian cancer PA-1 cells)[1][4]
-
Cell culture medium and supplements
-
PEITC (Phenethyl isothiocyanate)
-
NAC (N-acetylcysteine)
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for PEITC)
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Treatment:
-
Prepare stock solutions of PEITC in DMSO and NAC in sterile water or PBS.
-
For the PEITC + NAC group, pre-treat the cells with NAC (e.g., 10 mM) for 1-2 hours before adding PEITC.[4]
-
Treat the cells with the desired concentrations of PEITC, NAC, PEITC + NAC, or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol for Annexin V and Propidium Iodide Staining
This protocol is adapted from standard Annexin V/PI staining procedures.[6][9]
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.
Flow Cytometry Data Analysis
-
Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Gating Strategy:
-
Gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
From this population, create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
Establish four quadrants based on the controls:
-
Lower-left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+)[10]
-
-
Visualizations
Experimental Workflow
Caption: Workflow for analyzing apoptosis via flow cytometry.
Signaling Pathway of PEITC-Induced Apoptosis and NAC Intervention
Caption: Key pathways in PEITC-induced apoptosis and NAC's role.
References
- 1. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 3. Phenethyl isothiocyanate triggers apoptosis in human malignant melanoma A375.S2 cells through reactive oxygen species and the mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Western Blot Analysis of Caspase Activation by S-(N-Phenethylthiocarbamoyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL), a conjugate of phenethyl isothiocyanate (PEITC), is a promising compound that has demonstrated potent anti-cancer properties. One of the key mechanisms through which PCL exerts its cytotoxic effects on cancer cells is the induction of apoptosis, or programmed cell death. A critical step in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. This document provides detailed application notes and protocols for the detection of caspase activation in response to PCL treatment using Western blotting, a widely used technique for protein analysis.
The activation of caspases is a hallmark of apoptosis. Initiator caspases, such as caspase-9, are activated in response to pro-apoptotic signals. These, in turn, cleave and activate executioner caspases, like caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. Monitoring the cleavage of pro-caspases into their active fragments and the cleavage of caspase substrates like PARP by Western blot provides a reliable method for quantifying the apoptotic response to PCL treatment.
Data Presentation
Disclaimer: The following quantitative data is illustrative and representative of expected results based on published literature. Actual results may vary depending on the cell line, experimental conditions, and reagents used.
Table 1: Densitometric Analysis of Cleaved Caspase-9 Levels in Cancer Cells Treated with PCL
| Treatment | Concentration (µM) | Incubation Time (hours) | Fold Change in Cleaved Caspase-9 (vs. Control) | Standard Deviation |
| Control | 0 | 24 | 1.0 | ± 0.1 |
| PCL | 5 | 24 | 2.5 | ± 0.3 |
| PCL | 10 | 24 | 4.8 | ± 0.5 |
| PCL | 20 | 24 | 8.2 | ± 0.9 |
Table 2: Densitometric Analysis of Cleaved Caspase-3 Levels in Cancer Cells Treated with PCL
| Treatment | Concentration (µM) | Incubation Time (hours) | Fold Change in Cleaved Caspase-3 (vs. Control) | Standard Deviation |
| Control | 0 | 24 | 1.0 | ± 0.2 |
| PCL | 5 | 24 | 3.1 | ± 0.4 |
| PCL | 10 | 24 | 6.5 | ± 0.7 |
| PCL | 20 | 24 | 12.7 | ± 1.5 |
Table 3: Densitometric Analysis of Cleaved PARP Levels in Cancer Cells Treated with PCL
| Treatment | Concentration (µM) | Incubation Time (hours) | Fold Change in Cleaved PARP (vs. Control) | Standard Deviation |
| Control | 0 | 24 | 1.0 | ± 0.1 |
| PCL | 5 | 24 | 2.8 | ± 0.3 |
| PCL | 10 | 24 | 5.9 | ± 0.6 |
| PCL | 20 | 24 | 10.5 | ± 1.2 |
Signaling Pathway and Experimental Workflow
Caption: PCL-induced intrinsic pathway of apoptosis.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound (PCL)
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., A549, PC-3, HeLa) in the appropriate complete growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of PCL Stock Solution:
-
Prepare a stock solution of PCL (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Once the cells have reached the desired confluency, remove the growth medium.
-
Prepare fresh medium containing the desired final concentrations of PCL (e.g., 0, 5, 10, 20 µM) by diluting the stock solution. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1%. The "0 µM" well will serve as the vehicle control.
-
Add the treatment medium to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add trypsin and incubate briefly to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis of Caspase Activation
-
Sample Preparation:
-
Based on the protein quantification results, dilute the cell lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a 12% or 15% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-9, rabbit anti-cleaved caspase-3, or rabbit anti-cleaved PARP) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the corresponding loading control.
-
Application Note: Caspase-3 Activity Assay for S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC) Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC) is the N-acetylcysteine conjugate of phenethyl isothiocyanate (PEITC), a naturally occurring compound found in cruciferous vegetables.[1] PEITC-NAC has demonstrated significant anticancer and chemopreventive properties, capable of inducing apoptosis in various cancer cell lines.[1] The induction of apoptosis is a critical mechanism for its anticancer effects.[1][2][3]
Apoptosis is a form of programmed cell death executed by a family of cysteine proteases called caspases. Caspase-3 is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] The mechanism of PEITC-NAC-induced apoptosis often involves the activation of MAP kinase pathways and is associated with cellular oxidative stress, culminating in the activation of the intrinsic mitochondrial pathway.[1][5] Therefore, measuring the activity of Caspase-3 is a reliable and quantitative method to evaluate the apoptotic effect of PEITC-NAC.
This application note provides detailed protocols for both colorimetric and fluorometric Caspase-3 activity assays to quantify apoptosis induced by PEITC-NAC in cultured cells.
Principle of the Assay
The Caspase-3 activity assay quantifies the enzymatic activity of Caspase-3 in cell lysates. The principle is based on the ability of active Caspase-3 to recognize and cleave a specific four-amino-acid sequence, Asp-Glu-Val-Asp (DEVD).[6][7] A synthetic peptide containing the DEVD sequence is conjugated to a reporter molecule—either a chromophore or a fluorophore.
-
Colorimetric Assay: The substrate, Ac-DEVD-pNA, is cleaved by Caspase-3 to release the yellow chromophore p-nitroaniline (pNA). The amount of pNA is quantified by measuring its absorbance at 400-405 nm.[6][7][8]
-
Fluorometric Assay: The substrate, Ac-DEVD-AFC (or Ac-DEVD-AMC), is cleaved to release the highly fluorescent group 7-amino-4-trifluoromethyl coumarin (B35378) (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[9][10]
In both assays, the signal intensity is directly proportional to the Caspase-3 activity in the sample.[8][9]
PEITC-NAC Apoptosis Signaling Pathway
PEITC and its conjugate PEITC-NAC induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).[5][11] This leads to the activation of pro-apoptotic proteins (e.g., Bax), mitochondrial membrane depolarization, and the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator Caspase-9. Active Caspase-9, in turn, cleaves and activates the executioner Caspase-3, leading to apoptosis.[5]
Caption: PEITC-NAC intrinsic apoptosis pathway.
Experimental Workflow
The overall workflow involves treating cells with PEITC-NAC, preparing cell lysates, performing the Caspase-3 assay, and analyzing the data.
Caption: General workflow for the Caspase-3 activity assay.
Detailed Protocols
Protocol 1: Induction of Apoptosis with PEITC-NAC
-
Cell Seeding: Plate cells (e.g., A549 lung cancer cells) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).
-
Preparation of PEITC-NAC: Prepare a stock solution of PEITC-NAC in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PEITC-NAC. Include a vehicle control (medium with the same concentration of DMSO as the highest PEITC-NAC dose).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: Preparation of Cell Lysates
-
Harvesting Cells:
-
Adherent cells: Aspirate the medium, wash cells with ice-cold PBS, and detach them using a cell scraper in PBS. Transfer to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at ~300 x g for 5 minutes at 4°C.[12] Discard the supernatant.
-
Cell Counting: Resuspend the pellet in PBS and count the cells to ensure an equal number of cells for each condition (typically 1-5 x 10⁶ cells per sample).[6]
-
Lysis: Pellet the cells again, discard the supernatant, and resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 1-2 x 10⁶ cells.[6][7] Pipette up and down to mix.
-
Incubation: Incubate the lysate on ice for 10-15 minutes.[4][6][8]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1-10 minutes at 4°C to pellet cellular debris.[6][7][9]
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. Keep on ice for immediate use or store at -80°C for later analysis.
-
(Recommended) Protein Quantification: Determine the protein concentration of each lysate using a detergent-compatible method like the BCA assay. This allows for normalization of Caspase-3 activity to the total protein amount. Dilute lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein in 50 µL.[6][7]
Protocol 3A: Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
Assay Setup:
-
Add 50 µL of cell lysate (containing 50-200 µg protein) to each well of a flat-bottom 96-well plate.
-
Include a blank control well containing 50 µL of Cell Lysis Buffer instead of lysate.
-
-
Reaction Initiation:
-
Incubation: Mix gently by tapping the plate. Cover the plate and incubate at 37°C for 1-2 hours.[6][8]
-
Measurement: Read the absorbance at 400 nm or 405 nm using a microplate reader.[6][8]
Protocol 3B: Caspase-3 Activity Assay (Fluorometric)
This protocol is adapted for a 96-well black plate format.
-
Reagent Preparation:
-
2x Reaction Buffer: Prepare the Reaction Mix with DTT as described in Protocol 3A.[9]
-
DEVD-AFC Substrate: Thaw the substrate, protecting it from light.
-
-
Assay Setup:
-
Add 50 µL of cell lysate (containing 50-200 µg protein) to each well of a black, flat-bottom 96-well plate.[9]
-
Include a blank control well containing 50 µL of Cell Lysis Buffer.
-
-
Reaction Initiation:
-
Add 50 µL of the 2x Reaction Buffer/DTT mix to each well.
-
Add 5 µL of the DEVD-AFC substrate to each well.[9]
-
-
Incubation: Mix gently. Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[9][10]
-
Measurement: Read the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9][10]
Data Presentation and Analysis
The results are typically expressed as the fold increase in Caspase-3 activity compared to the untreated control.
-
Correct for Background: Subtract the absorbance/fluorescence value of the blank control from all other readings.
-
Normalize to Protein (Optional but Recommended): If protein concentration was measured, divide the background-corrected reading by the amount of protein in each well (µg) to get the specific activity.
-
Calculate Fold Increase: Divide the specific activity of each treated sample by the specific activity of the untreated (vehicle) control.
Table 1: Sample Data for PEITC-NAC Induced Caspase-3 Activity
| Treatment Group | Protein Conc. (µ g/well ) | Absorbance (OD 405 nm) | Corrected OD (Sample - Blank) | Specific Activity (Corrected OD / µg) | Fold Increase (vs. Control) |
|---|---|---|---|---|---|
| Blank | 0 | 0.055 | N/A | N/A | N/A |
| Control (0 µM) | 150 | 0.095 | 0.040 | 0.000267 | 1.0 |
| PEITC-NAC (10 µM) | 148 | 0.215 | 0.160 | 0.001081 | 4.0 |
| PEITC-NAC (25 µM) | 152 | 0.455 | 0.400 | 0.002632 | 9.9 |
| PEITC-NAC (50 µM) | 149 | 0.705 | 0.650 | 0.004362 | 16.3 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal / No Activity | Insufficient number of apoptotic cells. | Increase drug concentration or incubation time. Ensure cells are healthy before treatment. |
| Inactive Caspase-3 (degraded lysate). | Prepare fresh lysates and keep them on ice at all times. Avoid repeated freeze-thaw cycles. | |
| DTT was not added to the Reaction Buffer. | DTT is essential for caspase activity.[13] Always add fresh DTT to the reaction buffer immediately before use. | |
| High Background | Contamination of reagents. | Use fresh, sterile reagents. |
| Non-specific protease activity. | Consider using a specific Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a negative control to confirm specificity.[13] | |
| High Variability | Inconsistent cell numbers or protein loading. | Carefully count cells and perform protein quantification to ensure equal loading. |
| Pipetting errors. | Use calibrated pipettes. Prepare a master mix of reaction buffer and substrate to add to all wells. |
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. takarabio.com [takarabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. takarabio.com [takarabio.com]
Application Notes and Protocols for S-(N-Phenethylthiocarbamoyl)-L-cysteine (PFTC) Administration in A/J Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-(N-Phenethylthiocarbamoyl)-L-cysteine (PFTC), and its more studied N-acetylated form, N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), are promising chemopreventive agents.[1][2] Studies in A/J mice, a strain highly susceptible to lung tumor development, have demonstrated their efficacy in inhibiting tobacco carcinogen-induced lung adenocarcinoma.[3][4][5] These compounds are believed to exert their anticancer effects by inducing apoptosis through the activation of signaling pathways involving JNK, p53, and MAPKs. This document provides detailed application notes and experimental protocols for the administration of these compounds in A/J mice, based on published research.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of PEITC-NAC on lung tumor multiplicity in A/J mice treated with carcinogens.
Table 1: Effect of PEITC-NAC on Lung Tumor Multiplicity (Experiment 1) [1][2][6]
| Treatment Group | Dose (µmol/g diet) | Tumor Multiplicity (tumors/mouse) | % Reduction |
| Control (Carcinogen only) | - | - | - |
| PEITC | 3 | - | 22.8% (Significant) |
| PEITC | 1 | - | 19.4% (Significant) |
| PEITC-NAC | 3 | - | 38.2% (Significant) |
| PEITC-NAC | 1 | - | Not significant |
| PPITC | 3 | - | 34.4% (Significant) |
| PPITC-NAC | 3 | - | 39.6% (Significant) |
| BITC-NAC | 3 | - | Not significant |
| BITC-NAC | 1 | - | Not significant |
Carcinogen treatment involved 8 weekly doses of benzo[a]pyrene (B130552) (B[a]P) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). Chemopreventive agents were administered from 1 week before until 1 week after carcinogen treatment.
Table 2: Effect of PEITC-NAC, Myo-Inositol (MI), and Combination Therapy on Lung Tumor Multiplicity (Experiment 2) [1][2][6]
| Treatment Group | Administration Phase | % Reduction in Tumor Multiplicity |
| PEITC-NAC (3 µmol/g) | Carcinogen Phase | 31.5% (Significant) |
| MI (55.5 µmol/g) | Carcinogen Phase | 25.7% (Marginally Significant) |
| PEITC-NAC + MI | Carcinogen Phase | 41.4% (Significant) |
| PEITC-NAC (3 µmol/g) | Post-Carcinogen Phase | Ineffective |
| MI (55.5 µmol/g) | Post-Carcinogen Phase | 26.4% (Significant) |
| PEITC-NAC + MI | Post-Carcinogen Phase | 40.2% (Significant) |
| PEITC-NAC (3 µmol/g) | Entire Experiment | 27.8% (Significant) |
| MI (55.5 µmol/g) | Entire Experiment | 51.0% (Significant) |
| PEITC-NAC + MI | Entire Experiment | 64.7% (Significant) |
| PEITC-NAC (3 µmol/g) | From 50% of Carcinogen Phase | 28.6% (Significant) |
| MI (55.5 µmol/g) | From 50% of Carcinogen Phase | 41.1% (Significant) |
| PEITC-NAC + MI | From 50% of Carcinogen Phase | 57.6% (Significant) |
| PEITC-NAC (3 µmol/g) | From 75% of Carcinogen Phase | 5.5% (Ineffective) |
| MI (55.5 µmol/g) | From 75% of Carcinogen Phase | 44.7% (Significant) |
| PEITC-NAC + MI | From 75% of Carcinogen Phase | 49.8% (Significant) |
Experimental Protocols
Protocol 1: Carcinogen-Induced Lung Tumorigenesis Model in A/J Mice
This protocol describes the induction of lung tumors in A/J mice using a combination of chemical carcinogens.
Materials:
-
Female A/J mice (5-6 weeks old)[3]
-
Benzo[a]pyrene (B[a]P)
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
-
Vehicle for carcinogen administration (e.g., corn oil)
-
Standard laboratory diet (e.g., AIN-76A)
-
Gavage needles
Procedure:
-
Acclimatize female A/J mice for at least one week before the start of the experiment.
-
Prepare a solution of B[a]P and NNK in the chosen vehicle.
-
Administer the B[a]P and NNK mixture to the mice by gavage once weekly for 8 consecutive weeks.[1][2][3]
-
Monitor the health and body weight of the mice regularly throughout the experiment.
-
Following the final carcinogen treatment, maintain the mice on a standard diet for a specified period (e.g., 19 weeks) to allow for tumor development.[1][2]
Protocol 2: Administration of PEITC-NAC via Diet
This protocol details the preparation and administration of PEITC-NAC-supplemented diet to A/J mice.
Materials:
-
N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC)
-
Powdered standard laboratory diet
-
Mixer for diet preparation
Procedure:
-
Calculate the required amount of PEITC-NAC to achieve the desired concentration in the diet (e.g., 3 µmol/g).
-
Thoroughly mix the calculated amount of PEITC-NAC with the powdered diet until a homogenous mixture is obtained.
-
Provide the PEITC-NAC-supplemented diet to the designated treatment groups of mice.
-
The timing of the supplemented diet administration can vary depending on the experimental design:
-
Carcinogen Treatment Phase: Start the supplemented diet one week before the first carcinogen dose and continue until one week after the last dose.[1][2]
-
Post-Carcinogen Treatment Phase: Begin the supplemented diet one week after the final carcinogen dose and continue until the end of the experiment.[3]
-
Entire Experiment: Provide the supplemented diet from one week before the first carcinogen dose until the termination of the study.[1][2]
-
Partial Carcinogen Phase: Start the supplemented diet at intermediate time points during the carcinogen administration period (e.g., after the 4th dose).[3]
-
-
Ensure fresh diet is provided regularly.
Protocol 3: Tumor Assessment
This protocol outlines the procedure for quantifying lung tumors in A/J mice.
Materials:
-
Dissection tools
-
Fixative (e.g., 10% neutral buffered formalin)
-
Stereomicroscope
Procedure:
-
At the end of the experimental period, euthanize the mice.
-
Carefully dissect the lungs and rinse them with saline.
-
Fix the lungs in 10% neutral buffered formalin.
-
Count the number of surface lung tumors on all lobes under a stereomicroscope. This provides the lung tumor multiplicity (average number of tumors per mouse).[1][2]
-
Tumor incidence (the percentage of mice with tumors) can also be calculated.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for PFTC/PEITC-NAC-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for PFTC/PEITC-NAC studies in A/J mice.
References
- 1. Inhibition of lung tumorigenesis in A/J mice by N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine and myo-inositol, individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reduced Chronic Toxicity and Carcinogenicity in A/J Mice in Response to Life-Time Exposure to Aerosol From a Heated Tobacco Product Compared With Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinations of N-Acetyl-S-(N-2-Phenethylthiocarbamoyl)-L-Cysteine and myo-inositol inhibit tobacco carcinogen-induced lung adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: S-(N-Phenethylthiocarbamoyl)-L-cysteine
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with S-(N-Phenethylthiocarbamoyl)-L-cysteine, focusing on its solubility in Dimethyl Sulfoxide (B87167) (DMSO).
Solubility Data
The following table summarizes the known solubility of this compound in DMSO.
| Compound | Solvent | Reported Concentration | Temperature | Notes |
| This compound | DMSO | 40 mg/mL | Not Specified | For preparation of a stock solution.[1] |
| This compound | DMSO | Soluble | Not Specified | General qualitative statement.[] |
| N-acetyl-L-cysteine (related compound) | DMSO | ~50 mg/mL | Not Specified | For comparison.[3] |
| L-cysteine (related compound) | DMSO | Insoluble | Not Specified | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[4] |
Experimental Protocol: Preparation of a 40 mg/mL Stock Solution in DMSO
This protocol details the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipette
-
Vortex mixer
Procedure:
-
Preparation: Ensure all equipment is clean, dry, and sterile if for cell culture use. Work in a fume hood or well-ventilated area.
-
Weighing: Accurately weigh 2 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 50 µL of anhydrous DMSO to the tube containing the powder.[1]
-
Dissolution: Tightly cap the tube and vortex the mixture until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary, but be cautious of potential compound degradation.
-
Storage: Once fully dissolved, the stock solution can be stored at -80°C for up to one year.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and dissolution of this compound in DMSO.
Frequently Asked Questions:
-
Q1: My this compound is not dissolving completely in DMSO. What should I do?
-
A1: First, ensure that you are using anhydrous (dry) DMSO. The presence of water can significantly decrease the solubility of cysteine-containing compounds.[4] Second, try gentle warming and extended vortexing. If the compound still does not dissolve, it is possible that the desired concentration exceeds its solubility limit under your specific experimental conditions. Consider preparing a more dilute solution.
-
-
Q2: I noticed a precipitate in my stock solution after storing it. What could be the cause?
-
A2: Precipitate formation upon storage, especially after freeze-thaw cycles, can occur. To avoid this, ensure the stock solution is thoroughly mixed before each use. It is also best practice to aliquot the stock solution into single-use volumes to minimize temperature fluctuations.
-
-
Q3: Are there any stability concerns when dissolving this compound in DMSO?
-
A3: Yes, DMSO has been reported to oxidize the thiol group of cysteine and its derivatives.[5][6] This can lead to the formation of dimers and other oxidation products, potentially affecting the biological activity of the compound. While this process may be slow, it is advisable to use freshly prepared solutions for experiments whenever possible and to store stock solutions at low temperatures (-80°C) to minimize degradation.[1]
-
-
Q4: Can I use a solvent other than DMSO?
-
A4: While DMSO is a common solvent for this compound, other organic solvents like ethanol (B145695) and dimethyl formamide (B127407) have been used for related compounds such as N-acetyl-L-cysteine.[3] However, the solubility of this compound in these alternative solvents would need to be empirically determined. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then further dilute with the aqueous buffer.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing this compound in DMSO.
References
- 1. This compound | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Stability of S-(N-Phenethylthiocarbamoyl)-L-cysteine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vivo stability of S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys).
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo stability of this compound?
A1: this compound (PEITC-Cys) is generally considered to be an unstable, transient intermediate in the metabolism of phenethyl isothiocyanate (PEITC). Following administration of PEITC, it rapidly conjugates with glutathione (B108866) (GSH) and is further metabolized to PEITC-Cys and subsequently to its N-acetylcysteine conjugate (PEITC-NAC), which is then excreted in the urine.[1][2][3] Direct detection of PEITC-Cys in vivo can be challenging due to its rapid conversion. A similar dithiocarbamate (B8719985) compound was found to be very unstable in vivo and was not detected in plasma or urine.[4]
Q2: What is the metabolic pathway of this compound?
A2: this compound is a key intermediate in the mercapturic acid pathway of PEITC metabolism. The parent compound, PEITC, first conjugates with glutathione. This conjugate is then sequentially broken down by enzymes to the cysteine conjugate (PEITC-Cys). Finally, PEITC-Cys is acetylated to form the more stable and excretable N-acetyl-L-cysteine conjugate (PEITC-NAC).[1][2][3]
Q3: What are the known biological activities of this compound and its metabolites?
A3: Both this compound and its N-acetylated form (PEITC-NAC) are recognized for their potential anticarcinogenic and chemopreventive properties.[5] They have been shown to inhibit DNA synthesis in cancer cells and induce apoptosis.[5] These effects are associated with the activation of signaling pathways including JNK, p53, and MAPKs.
Q4: Are there any commercially available standards for this compound and its metabolites?
A4: Yes, this compound and its N-acetylcysteine conjugate (PEITC-NAC) are available from various chemical suppliers for research purposes.[5]
Troubleshooting Guides
Issue 1: Difficulty in detecting this compound in plasma samples.
-
Possible Cause 1: Rapid Metabolism. The compound is likely being rapidly converted to its N-acetylcysteine metabolite (PEITC-NAC).
-
Possible Cause 2: Sample Handling and Stability. The thiol group in cysteine is susceptible to oxidation, and the thiocarbamoyl linkage may be unstable under certain storage and processing conditions.
-
Possible Cause 3: Inadequate Analytical Sensitivity. The concentration of the transient PEITC-Cys may be below the limit of detection of the analytical method.
Issue 2: High variability in quantitative results between replicate samples.
-
Possible Cause 1: Inconsistent Sample Collection and Processing Times. Given the compound's instability, even minor variations in the time between blood collection and plasma separation/stabilization can lead to significant differences in measured concentrations.
-
Troubleshooting Tip: Standardize the entire sample collection and processing workflow with strict adherence to timing for all samples.
-
-
Possible Cause 2: Matrix Effects in LC-MS/MS Analysis. Components in the plasma matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.
-
Troubleshooting Tip: Employ an appropriate internal standard, preferably a stable isotope-labeled version of the analyte. Perform thorough method validation, including assessment of matrix effects. Optimize the sample extraction procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
-
Experimental Protocols
Protocol 1: Quantification of this compound and its N-acetylcysteine Metabolite in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your instrumentation and experimental setup.
-
Sample Collection:
-
Collect whole blood from subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge at 4°C to separate the plasma within 30 minutes of collection.
-
Transfer the plasma to a new tube and store at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Optimize the detection of the parent and fragment ions for this compound and its N-acetylcysteine metabolite using a pure standard. Use Selected Reaction Monitoring (SRM) for quantification.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of PEITC Metabolites in Rats
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |
| This compound | 0.25 | 50 | 75 | 0.5 |
| N-Acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine | 1.5 | 800 | 2400 | 3.0 |
Visualizations
Caption: Metabolic pathway of Phenethyl Isothiocyanate (PEITC).
Caption: Experimental workflow for plasma sample analysis.
Caption: Troubleshooting logic for detection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bioactive.mbg.duth.gr [bioactive.mbg.duth.gr]
- 4. Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL) In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL), also known as phenethyl isothiocyanate-N-acetylcysteine (PEITC-NAC), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCL) and what is its primary mechanism of action in vitro?
A1: this compound (PCL) is a conjugate of phenethyl isothiocyanate (PEITC) and N-acetylcysteine (NAC). In cancer cell lines, its primary mechanism involves inducing apoptosis (programmed cell death).[1][2] This is achieved through the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), as well as the tumor suppressor protein p53.[3]
Q2: What is a typical starting concentration range for PCL in in vitro studies?
A2: The effective concentration of PCL can vary significantly between cell lines. Based on published studies, a common starting range to explore is between 5 µM and 50 µM.[1][4] For sensitive cell lines like HL60, concentrations as low as 0.1 to 10 µM have been shown to inhibit cell growth.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of PCL?
A3: PCL is often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with PCL?
A4: The optimal treatment duration depends on the cell type and the endpoint being measured. Apoptotic effects are often observed within 24 to 48 hours of treatment.[1][7] It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the ideal time point for your assay.
Q5: What are the expected cellular effects of PCL treatment?
A5: PCL treatment in cancer cells typically leads to inhibition of cell proliferation, cell cycle arrest (often at the G2/M phase), and induction of apoptosis.[1][2] Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, may be observed. Biochemically, you can expect to see activation of caspases (particularly caspase-3 and -9), cleavage of PARP, and modulation of key signaling proteins like JNK, p38, and p53.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cellular response to PCL treatment. | Suboptimal Dosage: The concentration of PCL may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value. |
| Incorrect Treatment Duration: The incubation time may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell Line Resistance: The cell line you are using may be resistant to PCL-induced apoptosis. | Consider using a different cell line that has been shown to be sensitive to PEITC or its conjugates. You can also investigate the expression levels of proteins involved in apoptosis and drug resistance in your cell line. | |
| Compound Degradation: PCL may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C in small aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |
| Precipitate forms in the culture medium upon adding PCL. | Low Solubility: The final concentration of PCL in the aqueous culture medium may exceed its solubility limit. | Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells (typically ≤ 0.1%). Gently warm the medium and vortex the diluted PCL solution before adding it to the cells. Consider using a pre-warmed medium. |
| High background or non-specific effects in control wells. | DMSO Toxicity: The concentration of DMSO used as a vehicle control may be too high. | Ensure the final DMSO concentration in all wells (including controls) is identical and below the toxic threshold for your cell line (usually ≤ 0.1%). |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Pipetting Errors: Inaccurate dilutions or additions of PCL can lead to variability. | Use calibrated pipettes and ensure proper mixing of solutions. Prepare a master mix of the treatment medium to add to replicate wells. |
Data Presentation: PCL In Vitro Efficacy
| Cell Line | Assay | Parameter | Value | Reference |
| HL60 | Cell Growth | GC50 | 336 nM | [1] |
| HL60 | DNA Synthesis | IC50 | 6.47 µM | [1] |
| A549 | Apoptosis | Effective Conc. | 10 µM - 50 µM | [1][2] |
| OVCAR-3 | Proliferation | IC50 | 23.2 µM | [8] |
| MDA-MB-231 | Apoptosis | Effective Conc. | 5 µM | [4] |
| PC-3 | Apoptosis | Effective Conc. | 5 µM | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (PCL)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
PCL Treatment: Prepare serial dilutions of PCL in complete medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the PCL-containing medium or control medium (with the same final concentration of DMSO).
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Treated and control cells
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of PCL for the determined optimal time in a 6-well plate or culture dish.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Proteins (JNK, p-JNK, p53, Caspase-3)
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-p53, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After PCL treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Workflow for optimizing PCL dosage in vitro.
Caption: PCL-induced apoptotic signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL) Delivery for Animal Studies
Welcome to the technical support center for the in vivo administration of S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, delivery methods, and troubleshooting for animal studies involving PCL.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for in vivo administration of PCL?
A1: A commonly used formulation for PCL involves a co-solvent system to address its poor aqueous solubility. A recommended starting formulation for a clear solution suitable for injection is a mixture of DMSO, PEG300, Tween 80, and a physiological carrier like saline or PBS.[1]
Q2: What are the storage conditions for PCL?
A2: For long-term storage, PCL powder should be kept at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 1 year.[1]
Q3: What is the general metabolic fate of PCL in vivo?
A3: PCL is a conjugate of phenethyl isothiocyanate (PEITC) and L-cysteine. In vivo, it is expected to be metabolized similarly to other isothiocyanate conjugates. The parent compound, PEITC, is known to be conjugated with glutathione (B108866) and subsequently metabolized through the mercapturic acid pathway, leading to the formation of N-acetyl-L-cysteine (NAC) conjugates that are excreted in the urine.[2][3][4][5] The NAC conjugates themselves may also possess biological activity.[2][5]
Q4: What are the known biological activities of PCL?
A4: PCL is recognized as an anticarcinogenic agent.[1] It has been shown to exhibit antileukemic activity by inhibiting DNA synthesis in HL60 cells and also acts as an inhibitor of Cytochrome P450 enzymes.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of PCL.
Oral Gavage Administration
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitation in the formulation. | The aqueous component of the vehicle is causing the poorly soluble PCL to precipitate. | - Increase the proportion of organic co-solvents (e.g., PEG300) in the formulation. - Prepare a suspension using a suspending agent like carboxymethyl cellulose (B213188) (CMC). - Reduce the final concentration of PCL in the formulation. |
| Inaccurate dosing due to compound sticking to the syringe. | The compound is not fully suspended or has precipitated out of solution. | - Ensure the formulation is homogenous by thorough vortexing or sonication before each administration. - If using a suspension, administer it immediately after mixing to prevent settling. - Consider using a positive displacement pipette for highly viscous or sticky formulations. |
| Animal distress or injury during gavage. | Improper gavage technique or incorrect needle size. | - Ensure proper restraint of the animal to prevent movement.[6][7] - Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[6][7] - Do not force the needle; it should pass smoothly down the esophagus.[6][8] If resistance is met, withdraw and re-attempt.[6] |
Intraperitoneal (IP) Injection
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of PCL upon injection into the peritoneal cavity. | The formulation is not stable when it comes into contact with physiological fluids, leading to "crashing out" of the compound. | - Decrease the concentration of PCL in the formulation. - Optimize the co-solvent ratios. A higher percentage of solubilizing agents like PEG300 and Tween 80 may be required. - Prepare a micronized suspension to improve in vivo dissolution. |
| Animal showing signs of pain or irritation post-injection (e.g., writhing, lethargy). | The concentration of DMSO in the formulation is too high, causing local irritation. | - Keep the final concentration of DMSO in the injected volume as low as possible, ideally below 10%.[9][10] - Always include a vehicle-only control group to assess the effects of the formulation itself.[9] |
| Leakage of the formulation from the injection site. | Incorrect injection technique or excessive volume. | - Ensure the needle is fully inserted into the peritoneal cavity before depressing the plunger.[11][12][13][14] - Adhere to the recommended maximum injection volumes for the specific animal model (e.g., typically up to 10 ml/kg for mice and rats).[12] |
Intravenous (IV) Injection
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in the syringe or upon dilution with blood. | The compound has low aqueous solubility and the formulation is not robust enough to maintain solubility upon dilution in the bloodstream. | - Decrease the concentration of PCL in the formulation. - Increase the concentration of solubilizing agents (e.g., PEG300, Tween 80). - Slow down the rate of infusion to allow for more gradual dilution in the blood. - Consider using a lipid-based or nanoparticle formulation to improve stability in circulation. |
| Animal mortality or adverse reaction during or immediately after injection. | Rapid precipitation of the compound in the bloodstream can cause emboli. The vehicle itself may also have toxic effects at high concentrations. | - Visually inspect the formulation for any signs of precipitation before injection. - Filter the formulation through a sterile filter (e.g., 0.22 µm) before administration. - Reduce the injection speed. - Lower the dose and/or the concentration of the formulation. |
Quantitative Data
Table 1: Recommended In Vivo Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent for PCL |
| PEG300 | 30-40% | Co-solvent to improve solubility and reduce precipitation |
| Tween 80 | 5% | Surfactant to enhance solubility and stability |
| Saline or PBS | 50-60% | Physiological carrier |
| This formulation is a starting point and may require optimization based on the desired dose and administration route.[1] |
Table 2: Pharmacokinetic Parameters of the Parent Compound, Phenethyl Isothiocyanate (PEITC), in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 90-114% | [2] |
| Peak Plasma Concentration (Cmax) | 928.5 ± 250 nM (in humans after watercress consumption) | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2.6 ± 1.1 hours (in humans) | [2] |
| Half-life (t1/2) | 4.9 ± 1.1 hours (in humans) | [2] |
| Data for the parent compound PEITC is provided as a proxy for PCL's expected pharmacokinetic behavior. |
Experimental Protocols
Protocol 1: Preparation of PCL Formulation for Injection (IP or IV)
-
Calculate the required amount of PCL based on the desired dose (mg/kg) and the number and average weight of the animals.
-
Prepare the vehicle mixture. In a sterile tube, combine the required volumes of PEG300, Tween 80, and Saline (or PBS). Vortex thoroughly.
-
Dissolve PCL in DMSO. In a separate sterile tube, dissolve the weighed PCL powder in the calculated volume of DMSO. Gentle warming (to 37°C) and sonication can be used to aid dissolution.[10][15]
-
Combine the solutions. Slowly add the PCL-DMSO solution to the vehicle mixture while vortexing.
-
Final mixing. Continue to vortex or sonicate the final formulation until it is a clear, homogenous solution.
-
Visual inspection. Before administration, visually inspect the solution for any signs of precipitation.
-
Administration. Use the formulation immediately after preparation for best results.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[6][7] The body should be held in a vertical position.[8]
-
Needle Insertion: Gently insert a 20-22 gauge, 1.5-inch flexible or curved ball-tipped gavage needle into the diastema (the gap between the incisors and molars).[6]
-
Advancement: Advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow, allowing the needle to pass easily. Do not force the needle.[6][8]
-
Dose Administration: Once the needle is in the esophagus (the pre-measured length), slowly administer the PCL formulation. The maximum recommended volume is 10 ml/kg.[7]
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.[6]
Protocol 3: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Restrain the rat, ensuring the abdomen is accessible. For a one-person technique, the rat can be held with its back against the handler's forearm.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12][13][14]
-
Needle Insertion: Using a 23-25 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.[13]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) is aspirated. If fluid is drawn, withdraw the needle and re-site the injection with a fresh needle and syringe.[11][14]
-
Injection: If aspiration is clear, inject the PCL formulation. The recommended maximum volume is 10 ml/kg.[12]
-
Withdrawal: Remove the needle and return the rat to its cage. Monitor for any adverse effects.
Visualizations
Caption: Experimental workflow for PCL formulation and administration.
Caption: General metabolic pathway of PEITC conjugates.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Phenethyl Isothiocyanate: Implications in Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma | MDPI [mdpi.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. benchchem.com [benchchem.com]
Potential off-target effects of "S-(N-Phenethylthiocarbamoyl)-L-cysteine"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting experiments involving S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCLc) and its related parent compound, phenethyl isothiocyanate (PEITC).
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound (PCLc)?
A1: this compound (PCLc) is recognized primarily for its anticarcinogenic and antileukemic properties. Its principal mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[1]
Q2: How does PCLc relate to phenethyl isothiocyanate (PEITC)?
A2: PCLc is a conjugate of PEITC and the amino acid L-cysteine. In cellular environments, it is believed that PCLc and its N-acetylated form (PEITC-NAC) can act as delivery vehicles for PEITC, a highly reactive compound that is responsible for much of the observed biological activity.[2] Isothiocyanates like PEITC are known to be released from their glutathione (B108866) and cysteine conjugates.
Q3: What are the established on-target effects of PCLc/PEITC?
A3: The on-target effects are centered on its anticancer activities and include:
-
Inhibition of DNA synthesis: PCLc has been shown to inhibit DNA synthesis in HL60 leukemia cells.[1]
-
Induction of Apoptosis: PEITC and its conjugates induce programmed cell death in various cancer cell lines, often through the activation of caspase cascades.
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, typically at the G2/M phase, in several types of cancer cells.[2][3][4]
-
Inhibition of Cytochrome P450 Enzymes: PCLc is known to be an inhibitor of P450 enzymes, which can affect the metabolism of various compounds, including carcinogens.[1]
Potential Off-Target Effects
The isothiocyanate group (-N=C=S) in PEITC is highly electrophilic and can react with nucleophilic groups in various biomolecules, particularly the thiol groups of cysteine residues in proteins. This reactivity is the basis for many of its potential off-target effects.
Q4: What are the known or potential off-target protein interactions of PEITC?
A4: Proteomic studies have identified several potential protein targets of PEITC, suggesting a multi-targeted mode of action. These include:
-
Cytoskeletal Proteins: PEITC has been shown to bind to tubulin, actin, and vimentin. This interaction can disrupt microtubule dynamics and interfere with cell division and motility.
-
Deubiquitinating Enzymes (DUBs): PEITC can inhibit DUBs such as USP9x and UCH37.[5][6][7][8][9] This can lead to an accumulation of ubiquitinated proteins and affect protein degradation pathways.
-
Heat Shock Proteins (HSPs): Hsp90 has been identified as a potential target, which could impact the stability and function of numerous client proteins involved in cell signaling and survival.
-
Bcl-2 Family Proteins: Recent studies have identified the pro-apoptotic protein BID as a direct target of PEITC. Covalent modification of BID by PEITC can promote its pro-apoptotic function.[10]
Q5: Which signaling pathways are known to be affected by PCLc/PEITC, potentially as a result of off-target interactions?
A5: PCLc and PEITC can modulate several key signaling pathways, including:
-
MAPK Pathway: PEITC can activate the JNK and p38 signaling pathways while suppressing ERK1/2 activation, which can collectively promote apoptosis.[1]
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt survival pathway is a common observation in cells treated with PEITC.
-
NF-κB Pathway: PEITC can suppress the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
-
Oxidative Stress Pathways: PEITC is known to deplete intracellular glutathione (GSH), a major cellular antioxidant. This leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and contributing to apoptosis.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of PCLc and PEITC.
Table 1: In Vitro Efficacy of this compound (PCLc) and Phenethyl Isothiocyanate (PEITC) in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GC50 | Reference |
| PCLc | HL60 (Human Leukemia) | Cell Growth Inhibition | GC50 = 336 nM | [1][7] |
| PCLc | HL60 (Human Leukemia) | DNA Synthesis Inhibition | IC50 = 6.47 µM | [1][7] |
| PEITC | OVCAR-3 (Ovarian Cancer) | Proliferation Inhibition | IC50 = 23.2 µM | [1] |
| PEITC | Pancreatic Cancer Cells | Proliferation Inhibition | IC50 ≈ 7 µmol/L | [2] |
| PEITC | 22Rv1 (Prostate Cancer) | Proliferation Inhibition | IC50 ≈ 36 µM | [11] |
Table 2: Inhibitory Activity of Phenethyl Isothiocyanate (PEITC) on Potential Off-Target Enzymes
| Enzyme | Assay | IC50 / Ki | Reference |
| USP9x (Deubiquitinating Enzyme) | Inhibition of Cy5-UbVME labeling | IC50 = 20 ± 2 μM | [5] |
| USP9x (Deubiquitinating Enzyme) | Slow binding competitive inhibition | Ki = 23 ± 2 μM | [5] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cellular activity.
-
Possible Cause 1: Compound Instability in Media.
-
Explanation: The isothiocyanate group in PEITC is highly reactive and can conjugate with thiol-containing molecules in cell culture media, such as cysteine and glutathione, reducing its effective concentration. The stability of isothiocyanates can also be pH-dependent.
-
Solution:
-
Prepare fresh stock solutions of PCLc in an appropriate solvent like DMSO before each experiment.
-
Minimize the time the compound is in the culture medium before and during the experiment. For longer-term experiments, consider replenishing the media with a fresh compound at regular intervals.
-
When possible, use serum-free media or media with low concentrations of free thiols to reduce the potential for conjugation.
-
-
-
Possible Cause 2: Compound Precipitation.
-
Explanation: PCLc or PEITC may have limited solubility in aqueous media, leading to precipitation, especially at higher concentrations. This can be exacerbated by temperature shifts (e.g., moving from a 37°C incubator to room temperature for analysis).
-
Solution:
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Prepare a highly concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the culture medium, ensuring the final solvent concentration is non-toxic to the cells.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Glutathione (GSH) Levels in Cells.
-
Explanation: The cellular effects of PEITC are closely linked to its ability to deplete intracellular GSH. Variations in the basal GSH levels of your cells due to factors like cell density, passage number, or oxidative stress can lead to variable responses to the compound.
-
Solution:
-
Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments.
-
Allow cells to acclimate to the culture conditions for a consistent period before adding the compound.
-
Consider measuring basal GSH levels in your cell line to establish a baseline.
-
-
-
Possible Cause 2: Light Sensitivity.
-
Explanation: Some complex organic molecules can be sensitive to light, which may lead to degradation over time.
-
Solution:
-
Store stock solutions in amber vials or otherwise protected from light.
-
Minimize the exposure of media containing the compound to direct light during experiments.
-
-
Experimental Protocols
Protocol 1: Measurement of Intracellular Glutathione (GSH) Depletion
This protocol is adapted from commercially available kits that utilize a thiol-reactive fluorescent dye.
-
Cell Preparation: Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for the desired time period.
-
Dye Loading:
-
Prepare the thiol-reactive dye solution (e.g., ThiolTracker™ Violet or a similar monochlorobimane-based dye) in a serum-free medium or an appropriate buffer according to the manufacturer's instructions.[12]
-
Remove the compound-containing medium from the cells and wash once with PBS.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~380-405 nm excitation and ~510-530 nm emission for monochlorobimane (B1663430) adducts).[12][13][14]
-
-
Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to the vehicle control indicates a depletion of intracellular GSH.
Protocol 2: In Vitro Deubiquitinating Enzyme (DUB) Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of PEITC on DUB activity.
-
Reagents and Buffers:
-
DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.1 mg/mL BSA. The optimal pH and buffer composition may vary depending on the specific DUB being assayed.[15]
-
Recombinant DUB Enzyme: Purified recombinant DUB of interest (e.g., USP9x).
-
Fluorogenic DUB Substrate: A ubiquitin-conjugated fluorophore such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110.
-
Test Compound: Phenethyl isothiocyanate (PEITC) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the DUB assay buffer.
-
Add varying concentrations of PEITC or DMSO (vehicle control) to the wells.
-
Add the recombinant DUB enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic DUB substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 345/445 nm for AMC).[16]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for measuring intracellular GSH depletion.
Caption: Signaling pathways affected by PCLc/PEITC.
Caption: Troubleshooting logic for experimental issues.
References
- 1. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione Depletion and Disruption of Intracellular Ionic Homeostasis Regulate Lymphoid Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Intracellular glutathione (GSH) Detection Assay Kit (ab112132) | Abcam [abcam.com]
- 15. liverpool.ac.uk [liverpool.ac.uk]
- 16. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-acetylcysteine (NAC) as an Antagonist in PEITC-NAC Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-acetylcysteine (NAC) as an antagonist in studies involving phenethyl isothiocyanate (PEITC).
Frequently Asked Questions (FAQs)
Q1: Why is N-acetylcysteine (NAC) used in studies with PEITC?
A1: N-acetylcysteine (NAC) is frequently used in cell culture-based studies to investigate the role of reactive oxygen species (ROS) in the biological activities of phenethyl isothiocyanate (PEITC).[1][2] PEITC is known to induce oxidative stress, and NAC is a well-known antioxidant and a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant. Therefore, NAC is often used with the intention of quenching ROS to determine if the observed effects of PEITC, such as apoptosis, are ROS-dependent.
Q2: What are the major limitations of using NAC as a direct ROS scavenger in PEITC experiments?
A2: A significant limitation is that NAC can directly react with PEITC in the cell culture medium. This reaction forms a PEITC-NAC conjugate, which reduces the cellular uptake of PEITC.[1][3] Consequently, the observed "antagonistic" effects of NAC may be due to the reduced intracellular concentration of PEITC rather than the scavenging of ROS.[1][3] This confounding factor can lead to misinterpretation of experimental results regarding the role of ROS in PEITC-induced cellular responses.
Q3: How significantly does NAC reduce the cellular uptake of PEITC?
A3: Pre-treatment with NAC can dramatically decrease the cellular uptake of PEITC. Studies using radiolabeled PEITC have shown that NAC can reduce the overall uptake of PEITC radioactivity by 5- to 10-fold in various cancer cell lines.[1][3] This reduction is observed in both the soluble and protein-bound fractions within the cell.[1][3]
Q4: What is a typical molar excess of NAC to PEITC used in cell culture experiments that can lead to these limitations?
A4: In many studies, NAC is used at a large molar excess to PEITC, with molar ratios of NAC to PEITC often ranging from 500:1 to 1000:1.[1][3] For instance, experiments have been conducted using 3-5 mM NAC with 5 µM PEITC.[1][3] This significant excess of NAC in the culture medium drives the formation of the PEITC-NAC conjugate, substantially lowering the concentration of free, cell-permeable PEITC.[1][3]
Troubleshooting Guide
Problem: Pre-treatment with NAC completely abolishes the apoptotic effect of PEITC. Does this confirm that PEITC-induced apoptosis is solely mediated by ROS?
Troubleshooting Steps:
-
Evaluate for PEITC-NAC Conjugate Formation: The primary reason for the loss of PEITC's effect is likely the formation of a PEITC-NAC conjugate in the culture medium, which prevents PEITC from entering the cells.[1][3] Over 90% of the initial PEITC can be converted to the PEITC-NAC conjugate when NAC is present in the medium.[1]
-
Measure Intracellular PEITC Levels: If possible, quantify the intracellular concentration of PEITC in the presence and absence of NAC using methods like HPLC to confirm reduced uptake.
-
Alternative Approaches to Study ROS Mediation: Instead of relying solely on NAC, consider alternative methods to investigate the role of ROS. This can include the use of other antioxidants with different mechanisms of action or molecular approaches like overexpressing or knocking down ROS-scavenging enzymes such as catalase or superoxide (B77818) dismutase.[1]
Problem: My results with NAC as a PEITC antagonist are inconsistent and difficult to reproduce.
Troubleshooting Steps:
-
Standardize Pre-incubation Time: The duration of pre-incubation with NAC before adding PEITC is a critical parameter. Ensure this time is consistent across all experiments. A common protocol involves a 1-hour pre-treatment with NAC.[3][4]
-
Control for Medium Change: A crucial experimental detail is whether the NAC-containing medium is removed before adding PEITC. If the NAC-containing medium is not replaced, direct conjugation in the medium is highly probable.[1] To specifically test the intracellular effects of NAC, the medium containing NAC should be washed away before the addition of PEITC.
-
Monitor Cell Viability with NAC Alone: Ensure that the concentration of NAC used is not toxic to the cells on its own. Run a control with NAC treatment alone to assess its effect on cell viability.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PEITC and the antagonistic effect of NAC.
Table 1: Effect of NAC Pre-treatment on Cellular Uptake of Radiolabeled PEITC
| Cell Line | NAC Concentration | PEITC Concentration | Molar Ratio (NAC:PEITC) | Reduction in Total PEITC Uptake | Reference |
| T72Ras | 3 mM | 5 µM | 600:1 | 5-fold | [1][3] |
| HeLa | 5 mM | 5 µM | 1000:1 | ~10-fold | [1][3] |
| HT-29 | 5 mM | 5 µM | 1000:1 | ~10-fold | [1][3] |
| MCF-7 | 5 mM | 5 µM | 1000:1 | ~10-fold | [1][3] |
Table 2: IC50 Values of PEITC in Various Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MIAPaca2 | Pancreatic Cancer | ~7 | [1][5] |
| MDA-MB-231 | Breast Cancer | 8 | [2] |
| MCF-7 | Breast Cancer | 14 | [2] |
| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 | [6] |
| OVCAR-3 | Ovarian Cancer | 23.2 | [7] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol is for detecting apoptosis in cells treated with PEITC with or without NAC pre-treatment, followed by analysis using flow cytometry.
Materials:
-
Cells of interest
-
PEITC
-
N-acetylcysteine (NAC)
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
NAC Pre-treatment (for antagonist groups): Pre-treat the designated wells with the desired concentration of NAC (e.g., 5 mM) for 1 hour.
-
PEITC Treatment: Add PEITC to the wells at the desired final concentration (e.g., 5 µM). Include appropriate controls: untreated cells, cells treated with NAC alone, and cells treated with PEITC alone.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Also, collect the floating cells from the medium as they may be apoptotic.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[8][9][10][11]
Protocol 2: Western Blot Analysis of PEITC-Modulated Signaling Proteins
This protocol describes the detection of changes in protein expression in key signaling pathways affected by PEITC.
Materials:
-
Cells of interest
-
PEITC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with PEITC as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12][13]
Visualizations
Signaling Pathway Diagrams
Caption: PEITC-induced mitochondrial apoptosis pathway.
Caption: PEITC-mediated inhibition of the PI3K/Akt survival pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying NAC antagonism on PEITC.
References
- 1. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of phenethyl isothiocyanate in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenethyl Isothiocyanate (PEITC) and Benzyl Isothiocyanate (BITC) Inhibit Human Melanoma A375.S2 Cell Migration and Invasion by Affecting MAPK Signaling Pathway In Vitro | Anticancer Research [ar.iiarjournals.org]
Improving the therapeutic window of "S-(N-Phenethylthiocarbamoyl)-L-cysteine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL) and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of PCL.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution or Media | - Low solubility of PCL in aqueous solutions. - Incorrect solvent used for stock solution. - Stock solution concentration is too high. - Instability of the compound in the cell culture medium over time. | - Prepare stock solutions in an appropriate organic solvent such as DMSO.[1] - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - Warm the solution gently to aid dissolution, but avoid excessive heat which could degrade the compound. - Prepare fresh dilutions in media for each experiment. |
| Inconsistent or Non-reproducible Results in Cell-Based Assays | - Degradation of the compound due to improper storage. - Variability in cell seeding density. - Inconsistent incubation times. - Pipetting errors. - Cell line instability or high passage number. | - Store PCL powder at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to a year.[2] - Standardize cell seeding protocols and ensure even cell distribution in multi-well plates. - Adhere strictly to the planned incubation times for all experimental replicates. - Use calibrated pipettes and proper pipetting techniques. - Use cells with a low passage number and regularly check for mycoplasma contamination. |
| High Background or No Signal in Western Blot for Signaling Pathway Proteins (e.g., p-JNK, p-p53) | - Inappropriate antibody concentration. - Insufficient blocking of the membrane. - Protein degradation. - Low protein expression levels. - Ineffective activation of the signaling pathway. | - Optimize primary and secondary antibody concentrations through titration experiments. - Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour. - Use protease and phosphatase inhibitors in your lysis buffer.[3] - Load a sufficient amount of protein (20-40 µg) per lane.[3] - Ensure that the treatment time and concentration of PCL are sufficient to induce the desired signaling events. Include positive controls if available. |
| Observed Cytotoxicity in Control (Vehicle-Treated) Cells | - High concentration of the organic solvent (e.g., DMSO) used to dissolve PCL. - The solvent itself is toxic to the specific cell line being used. | - Perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your cell line. - Keep the final solvent concentration in the culture medium as low as possible, ideally below 0.1%. |
Frequently Asked Questions (FAQs)
General Information
What is this compound (PCL)? this compound (PCL) is a conjugate of phenethyl isothiocyanate (PEITC) and the amino acid L-cysteine. It is investigated for its potential anticarcinogenic and chemopreventive properties.[4] The N-acetylated form, N-acetyl-S-(N'-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), is also a subject of research for its anticancer activities.
What is the mechanism of action of PCL? PCL and its related compounds are believed to exert their anticancer effects through various mechanisms, including:
-
Inhibition of DNA synthesis: PCL has been shown to inhibit DNA synthesis in cancer cells like HL-60.[5]
-
Induction of apoptosis: The N-acetylated form, PEITC-NAC, induces programmed cell death (apoptosis) in cancer cells, which is associated with the activation of signaling pathways involving JNK and p53.
-
Inhibition of Cytochrome P450 Enzymes: PCL can act as an inhibitor of P450 enzymes, which are involved in the metabolism of carcinogens.[5]
Experimental Design
How should I prepare a stock solution of PCL? PCL is a white crystalline powder. It is recommended to prepare a stock solution in an organic solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -80°C. Further dilutions should be made in cell culture medium immediately before use.
What is a typical concentration range for in vitro experiments? The effective concentration of PCL and its derivatives can vary depending on the cell line and the duration of treatment. Based on available data for related compounds, a starting concentration range of 1-50 µM is often used in cell-based assays.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
How can the therapeutic window of PCL be improved? Improving the therapeutic window involves enhancing the compound's efficacy against cancer cells while minimizing toxicity to normal cells. Strategies include:
-
Combination Therapy: Using PCL in combination with other chemotherapeutic agents may allow for lower, less toxic doses of each compound.
-
Targeted Delivery: Encapsulating PCL in nanoparticles or other drug delivery systems can help to target the compound specifically to tumor tissues, reducing systemic toxicity.
-
Structural Modification: Chemical modifications to the PCL molecule could potentially improve its selectivity for cancer cells.
Data Presentation
Table 1: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Huh7.5.1 | Hepatocellular Carcinoma | 48 | 29.6 | [7] |
| HL-60 | Promyelocytic Leukemia | 72 | ~5-10 | [8] |
| PC-3 | Prostate Cancer | 72 | ~10-20 | [8] |
| MCF-7 | Breast Cancer | 72 | ~10-20 | [8] |
| HepG2 | Hepatocellular Carcinoma | 72 | >20 | [8] |
Note: The data presented is for the related compound Phenethyl Isothiocyanate (PEITC). IC50 values for this compound may vary. Researchers should determine the IC50 for their specific compound and cell lines.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of PCL on a cancer cell line.
Materials:
-
This compound (PCL)
-
DMSO (for stock solution)
-
Appropriate cancer cell line and complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of PCL in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the PCL dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-JNK and Phospho-p53
This protocol is for detecting the activation of JNK and p53 signaling pathways in response to PCL treatment.
Materials:
-
PCL-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-p53, anti-p53, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound (PCL).
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. rsc.org [rsc.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Challenges in "S-(N-Phenethylthiocarbamoyl)-L-cysteine" clinical translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL), also known as PEITC-Cys.
Frequently Asked Questions (FAQs)
1. What is this compound (PCL/PEITC-Cys)?
This compound is a conjugate of phenethyl isothiocyanate (PEITC) and the amino acid L-cysteine. It is investigated for its potential anticarcinogenic and antileukemic properties.[1]
2. What is the proposed mechanism of action for PCL?
The proposed mechanisms of action for PCL include the inhibition of DNA synthesis and the inhibition of cytochrome P450 enzymes.[1][] Its activity is being explored in cancer research.
3. What are the primary challenges in the clinical translation of PCL?
Direct clinical trial data for PCL is not currently available. The primary challenges in its clinical translation are likely to be similar to those of other isothiocyanate conjugates and include:
-
Compound Stability: Isothiocyanate-cysteine conjugates can be unstable and may dissociate. This poses a significant challenge for formulation, storage, and ensuring the active compound reaches its target in vivo.
-
Solubility: PCL may have poor aqueous solubility, requiring specific formulation strategies for in vivo studies. A suggested formulation includes DMSO, PEG300, and Tween 80, indicating potential solubility issues.[1]
-
Limited Pharmacokinetic Data: There is a lack of published pharmacokinetic and bioavailability data for PCL, which is crucial for designing clinical trials.
-
Toxicity Profile: A comprehensive toxicity profile for PCL has not been established.
4. How should PCL be stored?
Due to the potential for instability, PCL should be stored under controlled conditions. While specific stability studies for PCL are not widely published, general guidance for reactive compounds suggests storage at low temperatures (e.g., -20°C or -80°C), protected from light and moisture, and under an inert atmosphere if possible.
5. Are there any clinical trials currently underway for PCL?
Based on available information, there are no registered clinical trials specifically for this compound. Clinical trials have been conducted for its parent compound, phenethyl isothiocyanate (PEITC).[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays | Compound Instability: PCL may be degrading in the cell culture medium. | 1. Prepare fresh stock solutions for each experiment.2. Minimize the time the compound is in aqueous media before being added to cells.3. Perform a time-course experiment to assess the stability of PCL in your specific cell culture medium.4. Consider using a formulation that enhances stability. |
| Low or no activity in vivo | Poor Bioavailability: The compound may not be absorbed effectively or may be rapidly metabolized.Formulation Issues: The compound may be precipitating out of the vehicle upon administration. | 1. Optimize the in vivo formulation. A suggested starting point is a mixture of DMSO, PEG300, Tween 80, and saline.[1]2. Conduct pilot pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.3. Verify the stability of the formulation prior to administration. |
| Difficulty dissolving the compound | Poor Aqueous Solubility: PCL is likely to have low solubility in aqueous buffers. | 1. Use organic solvents such as DMSO or ethanol (B145695) to prepare concentrated stock solutions.2. For in vivo studies, use a co-solvent system as mentioned above.[1]3. Sonication may aid in the dissolution of the compound in the chosen solvent. |
| High variability between experimental replicates | Inconsistent Compound Handling: Variations in the preparation of stock solutions or dilutions.Cell Culture Variability: Differences in cell passage number, confluency, or health. | 1. Standardize the protocol for preparing and handling the compound.2. Ensure consistent cell culture practices.3. Increase the number of replicates to improve statistical power. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| GC50 (Growth Concentration 50%) | 336 nM | HL-60 | [1] |
| IC50 (DNA Synthesis Inhibition) | 6.47 µM | HL-60 | [1] |
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of PCL in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PCL. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Proposed mechanism of action of PCL in cancer cells.
Caption: General experimental workflow for PCL drug development.
References
Long-term stability of "S-(N-Phenethylthiocarbamoyl)-L-cysteine" in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of S-(N-Phenethylthiocarbamoyl)-L-cysteine (SPTC) in solution. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SPTC?
A1: For long-term stability, SPTC powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is expected to be stable for up to one year.[1]
Q2: How should I prepare stock solutions of SPTC?
A2: It is recommended to dissolve SPTC in an appropriate organic solvent such as DMSO. For in vivo studies, a common formulation involves a co-solvent system, for example, DMSO, PEG300, and Tween 80 in a saline or PBS solution.[1] Always ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media for your experiments.
Q3: How stable is SPTC in aqueous solutions?
A3: While specific data for SPTC is limited, related cysteine conjugates are known to have limited stability in aqueous solutions, especially at neutral or slightly alkaline pH.[2][3][4] L-cysteine, a parent compound, is not recommended for storage in aqueous solution for more than one day.[5] It is advisable to prepare fresh aqueous dilutions of SPTC for each experiment from a frozen stock solution in an organic solvent.
Q4: What factors can affect the stability of SPTC in my experiments?
A4: The stability of SPTC in solution can be influenced by several factors, including:
-
pH: Similar cysteine S-conjugates show pH-dependent stability, with greater stability at highly acidic or basic pH compared to neutral conditions.[3]
-
Temperature: Higher temperatures will accelerate degradation.
-
Solvent: The choice of solvent can impact stability. Organic solvents like DMSO are generally preferred for long-term storage of stock solutions.[1]
-
Exposure to Air: The thiol group in the cysteine moiety can be susceptible to oxidation. It is good practice to minimize air exposure.
Q5: What are the potential degradation products of SPTC?
A5: While specific degradation pathways for SPTC are not extensively documented in the provided search results, similar S-cysteine conjugates can undergo rearrangement and other degradation processes.[3] For instance, S-(purin-6-yl)-L-cysteine rearranges to N-(purin-6-yl)-L-cysteine.[3] It is also possible for the thiocarbamoyl linkage to hydrolyze, releasing phenethyl isothiocyanate (PEITC) and L-cysteine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of SPTC in solution. | Prepare fresh dilutions of SPTC from a properly stored, frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider performing a stability test of SPTC under your specific experimental conditions (see Experimental Protocols section). |
| Precipitation of SPTC in aqueous buffer or media. | Low solubility of SPTC in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed cytotoxic levels. You may need to optimize the final solvent concentration. |
| Loss of biological activity over time in a multi-day experiment. | Instability of SPTC in the experimental medium at physiological temperature (e.g., 37°C). | Replenish the SPTC-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent concentration of the active compound. |
| Difficulty dissolving SPTC powder. | Improper solvent selection or insufficient mixing. | Use a recommended solvent such as DMSO. Vortexing or gentle warming may aid in dissolution. Ensure the powder has not expired. |
Stability Data
| Form | Storage Temperature | Reported Stability | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
Experimental Protocols
Protocol: Assessment of SPTC Stability in Solution
This protocol provides a general framework for determining the stability of SPTC under specific experimental conditions.
1. Objective: To quantify the degradation of SPTC in a chosen solvent or buffer over time at a specific temperature.
2. Materials:
- This compound (SPTC)
- High-purity solvent (e.g., DMSO, PBS, cell culture medium)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Appropriate HPLC column (e.g., C18)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Incubator or water bath set to the desired temperature
3. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of SPTC and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM in DMSO). This will be your time zero (T=0) sample.
- Sample Preparation for Stability Study: Dilute the stock solution to the final desired concentration in the test buffer or medium (e.g., 100 µM in PBS, pH 7.4).
- Incubation: Aliquot the final solution into several vials and place them in an incubator or water bath at the desired temperature (e.g., 4°C, 25°C, 37°C).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
- Sample Analysis: Immediately analyze the sample by HPLC. The T=0 sample should be analyzed at the beginning of the experiment.
- Develop an HPLC method that provides good separation of the SPTC peak from any potential degradation products.
- Quantify the peak area of SPTC at each time point.
- Data Analysis: Calculate the percentage of SPTC remaining at each time point relative to the T=0 sample.
- Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
4. Expected Outcome: A plot of the percentage of SPTC remaining versus time, which will indicate the stability of the compound under the tested conditions.
Visualizations
Signaling Pathways Modulated by SPTC Conjugates
The N-acetylated form of SPTC, PEITC-NAC, has been shown to influence key signaling pathways involved in cancer chemoprevention.
Caption: Signaling pathway of PEITC-NAC leading to apoptosis.
Experimental Workflow for SPTC Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for determining the stability of SPTC in solution.
Caption: Workflow for assessing the stability of SPTC.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Comparative Efficacy of PEITC-NAC and Other Isothiocyanate Conjugates: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer efficacy of phenethyl isothiocyanate-N-acetylcysteine (PEITC-NAC) and other notable isothiocyanate (ITC) conjugates. It is intended for researchers, scientists, and drug development professionals engaged in oncology research. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the primary signaling pathways involved.
Executive Summary
Isothiocyanates (ITCs), natural compounds found in cruciferous vegetables, and their metabolites, including N-acetylcysteine (NAC) conjugates, have demonstrated significant potential as cancer chemopreventive and therapeutic agents.[1][2] Among these, PEITC-NAC has emerged as a compound of interest due to its pro-apoptotic and anti-proliferative effects. This guide offers a comparative analysis of PEITC-NAC against other ITC-NAC conjugates, such as those of sulforaphane (B1684495) (SFN-NAC), benzyl (B1604629) isothiocyanate (BITC-NAC), and allyl isothiocyanate (AITC-NAC), to inform further research and development.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isothiocyanate-NAC conjugates against different cancer cell lines. Lower IC50 values are indicative of greater potency in inhibiting cancer cell growth. It is important to note that direct comparative studies of ITC-NAC conjugates across a wide range of cell lines are limited; therefore, this data is compiled from multiple sources to provide a comparative overview.
Table 1: Comparative IC50 Values of Isothiocyanate-NAC Conjugates in Human Cancer Cell Lines
| Isothiocyanate Conjugate | Cancer Cell Line | IC50 (µM) | Reference |
| PEITC-NAC | A549 (Lung Adenocarcinoma) | ~10-25 | [3][4] |
| SFN-NAC | U87MG (Glioblastoma) | Not explicitly stated, but induced G2/M arrest | |
| BITC-NAC | Hepa1c1c7 (Mouse Hepatoma) | Inhibited growth at 0.5-10 µM | [5] |
Note: The biological activity of ITC-NAC conjugates is often considered comparable to their parent ITCs, as the conjugates can act as prodrugs, releasing the parent ITC within the cell.[1]
Table 2: Comparative IC50 Values of Parent Isothiocyanates in Human Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| PEITC | PC-3 (Prostate Cancer) | ~10 | [6] |
| OVCAR-3 (Ovarian Cancer) | 23.2 | [7] | |
| Sulforaphane (SFN) | MIA PaCa-2 (Pancreatic Cancer) | ~15 | |
| PANC-1 (Pancreatic Cancer) | ~15 | ||
| Benzyl isothiocyanate (BITC) | Caco-2 (Colorectal Adenocarcinoma) | 5.1 | |
| Allyl isothiocyanate (AITC) | HeLa (Cervical Cancer) | ~10 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of isothiocyanate conjugates are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of isothiocyanate conjugates on cancer cells and to determine their IC50 values.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the isothiocyanate conjugate (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8][9][10][11]
-
Cell Treatment: Treat cells with the desired concentration of the isothiocyanate conjugate for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][12][13]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways modulated by isothiocyanate conjugates.[14][15][16][17]
-
Protein Extraction: Treat cells with the isothiocyanate conjugate, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total JNK, p38, ERK, Nrf2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by PEITC-NAC and other isothiocyanate conjugates.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of S-(N-Phenethylthiocarbamoyl)-L-cysteine and Myo-inositol Combinations in Oncology and Metabolic Health
For Immediate Release
This publication provides a comprehensive comparison of therapeutic strategies involving S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL) and myo-inositol, targeting researchers, scientists, and drug development professionals. Due to the limited direct research on the PCL and myo-inositol combination, this guide is presented in two parts. The first part focuses on the anti-cancer applications of a closely related compound, N-acetyl-S-(N-2-phenethylthiocarbamoyl)-l-cysteine (PEITC-NAC), in combination with myo-inositol. The second part details the use of myo-inositol in combination with other agents for the management of Polycystic Ovary Syndrome (PCOS) and compares these with established therapies.
Part 1: Chemoprevention of Lung Cancer
The combination of isothiocyanate derivatives and myo-inositol has shown promise in the chemoprevention of lung cancer. This section compares the efficacy of N-acetyl-S-(N-2-phenethylthiocarbamoyl)-l-cysteine (PEITC-NAC), a metabolite of phenethyl isothiocyanate (PEITC), and myo-inositol with other potential chemopreventive strategies.
Mechanism of Action: PEITC-NAC and Myo-inositol in Cancer
PEITC-NAC exerts its anti-cancer effects through multiple mechanisms. It can induce apoptosis (programmed cell death) in cancer cells by activating signaling pathways involving c-Jun N-terminal kinase (JNK) and p53.[1][2] Furthermore, PEITC-NAC has been shown to cause cell cycle arrest and can modulate the expression of proteins involved in cell survival and proliferation.[3][4]
Myo-inositol has demonstrated broad-spectrum anti-cancer activity by modulating various critical cellular pathways.[5] It can inhibit the PI3K/Akt and ERK signaling pathways, which are often dysregulated in cancer and are crucial for cell growth, proliferation, and survival.[6][7][8] Myo-inositol has also been shown to reduce the regression of pre-existing dysplastic lesions in the bronchi of heavy smokers.[6]
Comparative Efficacy of PEITC-NAC and Myo-inositol in Lung Cancer Prevention
The following table summarizes the quantitative data from a key preclinical study investigating the effects of PEITC-NAC and myo-inositol, alone and in combination, on lung tumor development in A/J mice induced by the carcinogens benzo[a]pyrene (B130552) (B[a]P) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).
| Treatment Group | Dose | Timing of Administration | Lung Tumor Multiplicity (Tumors/mouse) | Percentage Reduction |
| Control (Carcinogen only) | - | - | 21.0 ± 1.2 | - |
| PEITC-NAC | 3 µmol/g diet | During carcinogen treatment | 14.4 ± 1.0 | 31.4% |
| Myo-inositol | 55.5 µmol/g diet | During carcinogen treatment | 15.6 ± 1.1 | 25.7% |
| PEITC-NAC + Myo-inositol | 3 µmol/g + 55.5 µmol/g diet | During carcinogen treatment | 12.3 ± 0.9 | 41.4% |
| PEITC-NAC | 3 µmol/g diet | Post-carcinogen treatment | 20.3 ± 1.3 | 3.3% |
| Myo-inositol | 55.5 µmol/g diet | Post-carcinogen treatment | 15.4 ± 1.0 | 26.7% |
| PEITC-NAC + Myo-inositol | 3 µmol/g + 55.5 µmol/g diet | Post-carcinogen treatment | 12.5 ± 0.9 | 40.5% |
Data adapted from Kassie F, et al. Carcinogenesis. 2002.[9]
Experimental Protocols
Lung Tumor Induction in A/J Mice: Female A/J mice, 5-6 weeks of age, are treated with a combination of benzo[a]pyrene (B[a]P) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[10][11] Both carcinogens are administered by intragastric gavage once weekly for eight weeks.[10] The chemopreventive agents (PEITC-NAC and/or myo-inositol) are incorporated into the diet at specified concentrations and provided to the mice during different phases of the study (e.g., during carcinogen administration, post-carcinogen administration, or throughout the entire experiment).[9] At the end of the study period (e.g., 19 weeks after the final carcinogen treatment), the mice are euthanized, and the lungs are examined for the number and size of tumors.[9]
Cell-Based Assays for Mechanistic Studies: Human lung adenocarcinoma A549 cells can be used to investigate the molecular mechanisms of PEITC-NAC.[1][2] Cells are cultured and treated with varying concentrations of PEITC-NAC. Apoptosis can be assessed by flow cytometry to detect the sub-G1 peak.[2] Activation of signaling proteins like JNK and p53 can be determined by Western blot analysis using phospho-specific antibodies.[1]
Signaling Pathway Diagrams
Part 2: Management of Polycystic Ovary Syndrome (PCOS)
Myo-inositol has been extensively studied for its beneficial effects in women with PCOS, a common endocrine disorder characterized by hormonal imbalances and metabolic dysfunction. It is often combined with other supplements, such as D-chiro-inositol and N-acetylcysteine (NAC), to enhance its therapeutic effects. This section compares these combination therapies with standard medical treatments for PCOS, namely metformin (B114582) and clomiphene citrate (B86180).
Mechanism of Action: Myo-inositol and Adjuncts in PCOS
In PCOS, there is often a defect in the insulin (B600854) signaling pathway, leading to insulin resistance and hyperinsulinemia. Myo-inositol is a precursor for inositol (B14025) phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade. Supplementation with myo-inositol can improve insulin sensitivity and help restore normal hormonal balance.
N-acetylcysteine (NAC) is an antioxidant and insulin-sensitizing agent that can further improve metabolic parameters in women with PCOS.[12]
Comparative Efficacy of Myo-inositol Combinations and Standard Therapies for PCOS
The following tables summarize the quantitative data from various clinical trials comparing the efficacy of myo-inositol combinations with metformin and clomiphene citrate in women with PCOS.
Table 2.1: Comparison of Myo-inositol + NAC vs. Alternatives for PCOS
| Outcome Measure | Myo-inositol + NAC | Metformin | Placebo |
| Ovulation Rate | Improved | Improved | Lower than active treatments |
| Pregnancy Rate | Improved | Improved | Lower than active treatments |
| Fasting Insulin | Significant Reduction | Significant Reduction | No significant change |
| Total Testosterone | Reduction | Reduction | No significant change |
| BMI | No significant change | No significant change | No significant change |
Data compiled from multiple sources.[12][13]
Table 2.2: Comparison of Clomiphene Citrate vs. Letrozole (B1683767) for Ovulation Induction in PCOS
| Outcome Measure | Clomiphene Citrate (100 mg) | Letrozole (5 mg) |
| Ovulation Rate | 60.78% | 73.08% |
| Pregnancy Rate per Cycle | 7.84% | 21.56% |
| Live Birth Rate | 19.1% | 27.5% |
Data adapted from Mitwally M. et al. Fertil Steril. 2006 and Legro R.S. et al. N Engl J Med. 2014.[14][15]
Experimental Protocols
Clinical Trial Protocol for Myo-inositol in PCOS: A typical randomized controlled trial would enroll women diagnosed with PCOS based on the Rotterdam criteria.[16][17][18] Participants would be randomized to receive either the investigational product (e.g., 4 grams of myo-inositol daily) or a placebo for a specified duration (e.g., 12-24 weeks).[16][17] Primary outcomes often include changes in menstrual frequency and ovulation rates, confirmed by serum progesterone (B1679170) levels.[18] Secondary outcomes may include changes in metabolic parameters (fasting glucose, insulin, HOMA-IR) and hormonal profiles (testosterone, SHBG).[18]
Metformin Administration for PCOS: Metformin is typically initiated at a low dose (e.g., 500 mg once daily) and gradually increased to a target dose of 1500-2000 mg per day to minimize gastrointestinal side effects.[19] Treatment duration in clinical trials is often 3 to 6 months.[20]
Clomiphene Citrate for Ovulation Induction: Clomiphene citrate is administered orally at a starting dose of 50 mg per day for five days, usually starting on day 3-5 of the menstrual cycle.[14] If ovulation does not occur, the dose can be increased in subsequent cycles.[14]
Signaling Pathway and Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of lung tumorigenesis in A/J mice by N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine and myo-inositol, individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The effects of N-acetylcysteine supplement on metabolic parameters in women with polycystic ovary syndrome: a systematic review and meta-analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Clomiphene citrate or letrozole as first-line ovulation induction drug in infertile PCOS women: A prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cnyfertility.com [cnyfertility.com]
- 16. medrxiv.org [medrxiv.org]
- 17. [PDF] MYPP trial: Myo-inositol supplementation to prevent pregnancy complications in women with polycystic ovary syndrome, study protocol for a multicenter, double-blind, randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 18. clinicaltrial.be [clinicaltrial.be]
- 19. Effect of metformin on clinical, metabolic and endocrine outcomes in women with polycystic ovary syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Synergistic Combination of PEITC-NAC and Cisplatin: A Promising Therapeutic Strategy for Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of chemoresistance remains a significant hurdle in the effective treatment of non-small cell lung cancer (NSCLC), the most prevalent form of lung cancer. Cisplatin (B142131), a cornerstone of first-line chemotherapy, often loses its efficacy over time. This has spurred research into combination therapies that can resensitize cancer cells to cisplatin and enhance its cytotoxic effects. One such promising combination is the naturally occurring isothiocyanate, phenethyl isothiocyanate (PEITC), often used in its more stable conjugate form, N-acetylcysteine (PEITC-NAC), with cisplatin. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by experimental data, to inform further research and development.
Comparative Efficacy: In Vitro and In Vivo Studies
The combination of PEITC and cisplatin has demonstrated significant synergistic cytotoxicity against lung cancer cells, including cisplatin-resistant lines. This effect is observed both when the drugs are administered freely and when co-encapsulated in liposomal nanoparticles.
In Vitro Cytotoxicity
Studies on various NSCLC cell lines consistently show that the combination of PEITC and cisplatin leads to a greater reduction in cell viability compared to either agent alone.
Table 1: Comparative Cell Viability in NSCLC Cell Lines
| Cell Line | Treatment | Concentration | Cell Viability (%) | Citation |
| A549 (Cisplatin-Resistant) | PEITC | 8 µM | Not specified, but significantly reduced | [1] |
| Cisplatin | 15-90 µM | Not specified | [1] | |
| PEITC + Cisplatin | 8 µM + 15-90 µM | Significantly lower than single agents (CI: 0.71-0.99) | [1] | |
| PC-9 (Cisplatin-Resistant) | PEITC + Cisplatin | 8 µM + 10-60 µM | Significantly lower than single agents (CI: 1.07-0.46) | [1] |
| A549 | Cisplatin | 5 µM | 55.9 ± 3.4 | [2] |
| PEITC | 15 µM | 79.2 ± 3.8 | [2] | |
| Cisplatin + PEITC | 5 µM + 15 µM | Not specified, but significantly lower than single agents | [2] | |
| H596 | Cisplatin | 5 µM | 74.6 ± 9.2 | [2] |
| PEITC | 15 µM | 84.9 ± 8.9 | [2] | |
| Cisplatin + PEITC | 5 µM + 15 µM | 55.0 ± 9.5 | [2] | |
| Lipo-PEITC-CDDP | Not specified | 28.6 ± 6.3 | ||
| Malignant Pleural Mesothelioma | Cisplatin | 0.8 mg/L | ~60 | [3][4] |
| PEITC + Cisplatin | Varied + 0.8 mg/L | Significantly enhanced cell death at all PEITC concentrations | [3][4] |
Combination Index (CI) values below 1 indicate a synergistic effect.
Induction of Apoptosis
The synergistic effect of the combination therapy is largely attributed to an enhanced induction of apoptosis, or programmed cell death.
Table 2: Apoptosis Induction in Lung Cancer Cells
| Cell Line | Treatment | Observation | Citation |
| A549 (Cisplatin-Resistant) | PEITC | Increased apoptosis | [1] |
| A549 | PEITC-NAC | ~4.5% apoptosis (sub-G1 peak) at 10 µM after 24h | [5] |
| PEITC-NAC (c-jun transfected) | Greatly increased apoptosis compared to control | [5] | |
| PEITC-NAC (TPA pretreated) | Enhanced apoptosis compared to PEITC-NAC alone | [5] |
In Vivo Tumor Growth Inhibition
Xenograft models have corroborated the in vitro findings, demonstrating that the combination of PEITC and cisplatin significantly suppresses tumor growth.
Table 3: In Vivo Tumor Growth in Xenograft Models
| Animal Model | Treatment | Key Findings | Citation |
| A549/DDP Xenograft | PEITC (25 mg & 50 mg) | Significantly inhibited tumor growth compared to control | [1] |
| PEITC + Cisplatin | Superior tumor suppression compared to single agents | [1] | |
| High-dose PEITC (50 mg) + Cisplatin | Most pronounced anti-tumor effects | [1] |
Mechanisms of Synergistic Action
The enhanced efficacy of the PEITC and cisplatin combination stems from their ability to target multiple, often complementary, cellular pathways.
Overcoming Cisplatin Resistance via PI3K/AKT/mTOR Pathway Inhibition
In cisplatin-resistant NSCLC cells, PEITC has been shown to restore chemosensitivity by disrupting the c-Myc/PI3K/AKT signaling pathway.[1] PEITC downregulates c-Myc and miR-424-5p, leading to the upregulation of SOCS5/6 and subsequent inhibition of the PI3K/AKT/mTOR signaling cascade.[1] This inhibition leads to decreased cell proliferation, cell cycle arrest at the G1 phase, and increased apoptosis.[1]
Caption: PEITC inhibits the PI3K/AKT/mTOR pathway in cisplatin-resistant cells.
Induction of Oxidative Stress and DNA Damage
Both cisplatin and PEITC are known to induce oxidative stress. The combination of the two potentiates this effect, leading to enhanced DNA damage and apoptosis.[3][4] Studies in malignant pleural mesothelioma cells, with relevance to lung cancer, have shown that the cytotoxic effects of PEITC are mediated through the generation of reactive oxygen species (ROS).[3][4] The combination with cisplatin leads to increased phosphorylation of histone H2A.X, a marker for DNA damage.[3][4]
Caption: PEITC and Cisplatin synergistically induce apoptosis via ROS and DNA damage.
Advanced Drug Delivery: Liposomal Co-encapsulation
To improve the therapeutic index and reduce systemic toxicity, researchers have explored co-encapsulating PEITC and cisplatin in liposomal nanoparticles. This approach has shown enhanced cytotoxicity towards NSCLC cells compared to the free drug combination, while being less toxic to normal lung cells.[2][6]
Table 4: Cytotoxicity of Free vs. Liposomal Combination in H596 Cells
| Treatment | Cell Survival (%) | Citation |
| Cisplatin + PEITC (Free) | 55.0 ± 9.5 | [2] |
| Lipo-PEITC-CDDP | 28.6 ± 6.3 |
This enhanced effect is likely due to the improved pharmacokinetics and tumor accumulation of drugs delivered via liposomes, a phenomenon known as the enhanced permeability and retention (EPR) effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols cited in the literature.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: NSCLC cells (e.g., A549/DDP, PC-9/DDP) are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of PEITC, cisplatin, or their combination for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.[1]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the compounds of interest as described above.
-
Harvesting: Cells are harvested by trypsinization and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5]
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using lysis buffer.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, p-PI3K, mTOR, c-Myc) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Xenograft Mouse Model
-
Cell Implantation: Human NSCLC cells (e.g., A549/DDP) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomly assigned to different treatment groups (e.g., control, PEITC alone, cisplatin alone, PEITC + cisplatin).
-
Drug Administration: Drugs are administered via appropriate routes (e.g., intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight measurement, immunohistochemistry).[1]
Caption: Experimental workflow for evaluating PEITC and cisplatin synergy.
Conclusion and Future Directions
The synergistic combination of PEITC-NAC and cisplatin presents a compelling strategy to overcome chemoresistance and enhance therapeutic outcomes in lung cancer. The dual approach of inhibiting critical survival pathways like PI3K/AKT/mTOR and inducing cell death through oxidative stress and DNA damage underscores the potential of this combination. The development of advanced delivery systems, such as liposomal co-encapsulation, further promises to improve the clinical applicability of this therapeutic modality by increasing efficacy and reducing side effects.
Future research should focus on:
-
Optimizing dosing and scheduling in preclinical models to maximize synergy.
-
Elucidating the full spectrum of molecular mechanisms underlying the synergistic interaction.
-
Conducting clinical trials to evaluate the safety and efficacy of this combination in patients with NSCLC.[7][8][9]
By continuing to explore and refine this combination therapy, the scientific community can move closer to providing more effective and durable treatment options for lung cancer patients.
References
- 1. PEITC restores chemosensitivity in cisplatin-resistant non-small cell lung cancer by targeting c-Myc/miR-424-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cisplatin in combination with Phenethyl Isothiocyanate (PEITC), a potential new therapeutic strategy for malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Apoptotic Pathway of S-(N-Phenethylthiocarbamoyl)-L-cysteine: A Comparative Guide
For researchers and drug development professionals, understanding the precise mechanism by which a compound induces cell death is critical. S-(N-Phenethylthiocarbamoyl)-L-cysteine, a conjugate of phenethyl isothiocyanate and N-acetyl-L-cysteine (PEITC-NAC), has emerged as a compound of interest for its anticancer activities, primarily through the induction of apoptosis.[1][2][3] This guide provides an objective comparison of PEITC-NAC with other common apoptosis-inducing agents, supported by experimental data and detailed protocols to facilitate validation studies.
The apoptotic activity of PEITC-NAC is linked to the activation of stress-response pathways, including the c-Jun NH2-terminal kinase (JNK) and p53 pathways, making it particularly effective in growth-stimulated cancer cells.[1][2][4]
Comparative Performance of Apoptosis Inducers
Validating the efficacy of a novel compound requires benchmarking against established alternatives. The following table summarizes key performance metrics for PEITC-NAC, Staurosporine (B1682477), and Cisplatin in the A549 human lung adenocarcinoma cell line. It is important to note that these values are collated from different studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.
| Compound | Concentration | Treatment Time | IC50 (A549 Cells) | Apoptosis Percentage | Key Pathway |
| PEITC-NAC | 10 µM | 24 hours | Not specified | ~4.5%[2] | JNK / AP-1 Activation[1] |
| Staurosporine | 100 nM | 24 hours | Not specified | Peak apoptosis observed[5] | Broad-spectrum Kinase Inhibition |
| Cisplatin | Various | 48-72 hours | 4.2 - 8.6 µM[6][7] | Dose-dependent increase[8] | DNA Damage Response |
| Doxorubicin (B1662922) | Not specified | Not specified | ~4 µM (MCF-7 cells) | Dose-dependent increase[9] | Topoisomerase II Inhibition, Cytochrome c release[10][11] |
Visualizing the Apoptotic Pathway and Experimental Workflow
Understanding the complex interactions in apoptosis and the steps to validate them is crucial. The following diagrams, generated using Graphviz, illustrate the intrinsic apoptotic pathway potentially activated by PEITC-NAC and a standard workflow for its experimental validation.
Caption: Intrinsic apoptosis pathway activated by PEITC-NAC.
Caption: Workflow for validating the apoptotic pathway of PEITC-NAC.
Experimental Protocols
Accurate and reproducible data are foundational to any comparative study. Below are detailed protocols for the key experiments required to validate the apoptotic pathway of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[1][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[12]
-
Materials :
-
Protocol :
-
Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[3][12]
-
Remove the medium and add fresh medium containing various concentrations of the test compounds. Include untreated wells as a control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][12]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membrane integrity (late apoptosis/necrosis).[5][13]
-
Materials :
-
Flow cytometry tubes
-
Treated and control cells
-
1X PBS (cold)
-
1X Binding Buffer (e.g., 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[5]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
-
Protocol :
-
Induce apoptosis using the desired method and harvest 1-5 x 10⁵ cells by centrifugation.[5]
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[8]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[5][8]
-
Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze immediately by flow cytometry.
-
Caspase Activity Assay (Colorimetric)
This assay quantifies the activity of key executioner caspases, such as Caspase-3, which are activated during apoptosis. The assay uses a labeled substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured spectrophotometrically.[6][15]
-
Materials :
-
Treated and control cells
-
Cell Lysis Buffer (cold)
-
Assay Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)[6]
-
Microplate reader
-
-
Protocol :
-
Induce apoptosis and harvest cells. Prepare cell lysates by resuspending the cell pellet in cold Lysis Buffer and incubating on ice for 15-20 minutes.[16]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[16]
-
Transfer the supernatant (cytosolic extract) to a new, cold tube.
-
Add 50-100 µL of cell lysate (containing 20-50 µg of protein) to a 96-well plate.
-
Add Assay Buffer to each well.
-
Initiate the reaction by adding 10 µL of the Caspase-3 substrate.[6][16]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the Caspase-3 activity.[15]
-
By employing these standardized protocols and comparative analyses, researchers can effectively validate the apoptotic pathway of this compound and objectively assess its potential as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of staurosporine on the mobility and invasiveness of lung adenocarcinoma A549 cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. netjournals.org [netjournals.org]
- 7. PEITC restores chemosensitivity in cisplatin-resistant non-small cell lung cancer by targeting c-Myc/miR-424-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Target Deconvolution of S-(N-Phenethylthiocarbamoyl)-L-cysteine in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target deconvolution of S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL), a conjugate of phenethyl isothiocyanate (PEITC) and L-cysteine, in the context of cancer cell biology. We will explore the known protein targets of its parent compound, PEITC, compare its activity with other cysteine-reactive anticancer agents, and detail the experimental methodologies used for target identification.
Introduction to this compound (PCL) and Its Anticancer Activity
This compound (PCL), also known as PEITC-Cys, is recognized for its anticarcinogenic and antileukemic properties.[1] Its mechanism of action is largely attributed to its parent compound, phenethyl isothiocyanate (PEITC), a well-studied isothiocyanate found in cruciferous vegetables. PEITC exerts its anticancer effects by covalently modifying proteins, primarily on cysteine residues, leading to the modulation of various cellular signaling pathways.[1][2] This covalent binding is a key feature that allows for the use of powerful target deconvolution strategies to identify its molecular targets.
Comparative Analysis of Protein Targets and Cellular Effects
The primary approach to identifying the protein targets of PCL has been through studies on its parent compound, PEITC. These studies have revealed a range of cellular proteins that are covalently modified by PEITC, leading to downstream anticancer effects. Here, we compare the known targets and cellular effects of PEITC with another well-characterized isothiocyanate, sulforaphane (B1684495) (SFN).
Table 1: Identified Protein Targets of Phenethyl Isothiocyanate (PEITC) in Cancer Cells
| Target Protein | Cellular Function | Method of Identification | Reference |
| Tubulin (α and β) | Cytoskeleton formation, cell division | 2-D Gel Electrophoresis with 14C-PEITC, Click Chemistry | [3][4] |
| Keap1 | Negative regulator of Nrf2 (antioxidant response) | Thermal Shift Assay, Co-immunoprecipitation | |
| Proteasome Subunits | Protein degradation | 2-D Gel Electrophoresis with 14C-PEITC | [1] |
| Heat Shock Proteins (e.g., HSP90) | Protein folding and stability | 2-D Gel Electrophoresis with 14C-PEITC | [5] |
| Enzymes in Redox Regulation (e.g., Thioredoxin Reductase) | Maintenance of cellular redox balance | 2-D Gel Electrophoresis with 14C-PEITC | [5] |
| Fat mass and obesity-associated protein (FTO) | m6A demethylase | Western Blot, Knockdown experiments | [6] |
| Transducin-Like Enhancer of split-1 (TLE1) | Transcriptional co-repressor | Western Blot, Reporter assays | [6] |
Table 2: Comparative Cytotoxicity of Isothiocyanates in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| PEITC | A549 (Lung Cancer) | 19.3 | [2] |
| PEITC | H1299 (Lung Cancer) | 17.6 | [6] |
| PEITC | H226 (Lung Cancer) | 15.2 | [6] |
| PEITC | Caco2 (Colon Cancer) | 2.4 (DNA synthesis inhibition) | [7] |
| Sulforaphane (SFN) | A549 (Lung Cancer) | > 20 (less potent than PEITC) | [5][8] |
| Benzyl ITC (BITC) | Caco2 (Colon Cancer) | 5.1 (DNA synthesis inhibition) | [7] |
| NPEITC (alkyne-tagged PEITC) | A549 (Lung Cancer) | 6.9 | [2] |
PEITC generally exhibits greater potency in inducing apoptosis and inhibiting cell growth compared to SFN.[8][9] Studies have shown that PEITC has a higher protein binding affinity than SFN, which may contribute to its enhanced biological activity.[8][9]
Signaling Pathways and Experimental Workflows
The covalent modification of key cellular proteins by PEITC leads to the perturbation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
The deconvolution of these targets relies on specialized experimental workflows. Chemical proteomics using "clickable" probes has emerged as a powerful technique for identifying the protein targets of covalent inhibitors like PEITC.
Experimental Protocols
Detailed methodologies are crucial for the successful identification and validation of drug targets. Below are protocols for key experiments used in the target deconvolution of cysteine-reactive compounds.
Protocol 1: Affinity Purification of Protein Targets using a Biotinylated Probe
This protocol describes the enrichment of protein targets that covalently bind to a biotinylated version of the compound of interest.
-
Probe Synthesis: Synthesize a biotinylated analog of the compound of interest (e.g., PEITC-biotin). Ensure the biotin (B1667282) moiety is attached via a linker that does not significantly impair the compound's bioactivity.
-
Cell Treatment and Lysis:
-
Treat cancer cells with the biotinylated probe at a predetermined effective concentration for an appropriate duration. Include a vehicle control (e.g., DMSO).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Equilibrate streptavidin-conjugated magnetic beads with the lysis buffer.[10]
-
Incubate the cell lysate with the equilibrated beads to allow the biotinylated probe-protein complexes to bind to the streptavidin.[10][11]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Alternatively, perform on-bead digestion with trypsin to generate peptides for LC-MS/MS analysis.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining. Excise unique bands for identification by mass spectrometry.
-
For on-bead digested samples, directly analyze the peptides by LC-MS/MS.
-
Identify the enriched proteins by searching the MS/MS data against a protein database.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[12]
-
Cell Treatment:
-
Treat intact cells with the compound of interest (e.g., PCL or PEITC) at various concentrations. Include a vehicle control.
-
Incubate the cells to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Quantification by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the putative target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
For isothermal dose-response experiments, plot the soluble protein amount at a single temperature against the compound concentration to determine the EC50 of target engagement.[15]
-
Protocol 3: Quantitative Chemical Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the quantitative comparison of protein abundance between different experimental conditions, reducing the issue of non-specific binding in affinity purification.[16][17]
-
SILAC Labeling:
-
Culture two populations of cancer cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine) for at least five cell divisions to ensure complete incorporation.[17]
-
-
Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with the affinity probe (e.g., biotinylated PEITC) and the "light" labeled cells with a vehicle control.
-
Harvest and lyse the cells separately.
-
-
Affinity Purification and Sample Preparation:
-
Combine equal amounts of protein from the "heavy" and "light" cell lysates.
-
Perform affinity purification using streptavidin beads as described in Protocol 1.
-
Digest the captured proteins on-bead with trypsin.
-
-
LC-MS/MS Analysis and Data Quantification:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of "heavy" and "light" peptide pairs using specialized software (e.g., MaxQuant).
-
Proteins that are specifically enriched by the probe will show a high heavy/light ratio.
-
Conclusion
The target deconvolution of this compound, primarily through studies of its parent compound PEITC, has revealed a multitude of protein targets that explain its anticancer activity. The covalent nature of its interaction with cysteine residues makes it amenable to powerful target identification techniques such as chemical proteomics. This guide provides a framework for comparing PCL/PEITC with other cysteine-reactive compounds and offers detailed protocols to aid researchers in the ongoing efforts to elucidate the complex mechanisms of action of this promising class of anticancer agents. Further quantitative proteomic studies will undoubtedly uncover a more comprehensive landscape of its cellular targets, paving the way for the development of more selective and potent cancer therapeutics.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. neb.com [neb.com]
- 11. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. news-medical.net [news-medical.net]
- 16. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: S-(N-Phenethylthiocarbamoyl)-L-cysteine vs. Sulforaphane-NAC Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs), a class of phytochemicals abundant in cruciferous vegetables, have garnered significant attention for their potential chemopreventive and therapeutic properties. Among these, phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN) are two of the most extensively studied. In the body, these ITCs are metabolized, primarily through the mercapturic acid pathway, into various conjugates. The N-acetylcysteine (NAC) conjugates, namely S-(N-Phenethylthiocarbamoyl)-L-cysteine (PETC-cysteine or PEITC-NAC) and sulforaphane N-acetylcysteine (sulforaphane-NAC or SFN-NAC), are major metabolites that are often considered to be the excretory end-products. However, emerging evidence suggests that these conjugates are not merely inactive metabolites but possess biological activities of their own, including the induction of cytoprotective enzymes through the activation of the Nrf2 signaling pathway.
This guide provides a comparative overview of the efficacy of PETC-cysteine and sulforaphane-NAC, focusing on their mechanisms of action, bioavailability, and effects on cellular processes. The information presented is based on available experimental data to aid researchers and drug development professionals in understanding the potential of these compounds.
Metabolism and Bioavailability
Both PEITC and sulforaphane are conjugated with glutathione (B108866) (GSH) in the body, a reaction catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then sequentially metabolized to a cysteinylglycine (B43971) conjugate, a cysteine conjugate, and finally the N-acetylcysteine conjugate, which is excreted in the urine.[1][2] While often considered detoxification products, these conjugates can be viewed as stable, transportable forms of the parent ITCs. The bioavailability of ITCs from dietary sources can be variable, and the formation of these conjugates plays a crucial role in their systemic distribution.[3]
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
A primary mechanism by which both parent isothiocyanates and their NAC conjugates are thought to exert their cytoprotective effects is through the activation of the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is kept at low levels by Keap1, which targets it for ubiquitination and proteasomal degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. These genes encode for a wide range of antioxidant and phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
dot
Caption: Keap1-Nrf2 signaling pathway activation by ITC-NAC conjugates.
Quantitative Data Comparison
Direct head-to-head comparative studies on the efficacy of PETC-cysteine and sulforaphane-NAC are limited. The following tables summarize available quantitative data from various studies to provide a basis for comparison. It is important to note that experimental conditions, such as cell lines and treatment durations, may vary between studies.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Sulforaphane-NAC | U87MG (human glioblastoma) | 35.20 | 24 h | [4] |
| Sulforaphane-NAC | U373MG (human glioblastoma) | 39.11 | 24 h | [4] |
| Sulforaphane-NAC | U87/TR (temozolomide-resistant glioblastoma) | 36.20 | 24 h | [4] |
| Sulforaphane | L9981 (human lung cancer) | 9.7 | Not specified | [5] |
| Phenethyl isothiocyanate | L9981 (human lung cancer) | 5.0 | Not specified | [5] |
Table 2: Induction of Nrf2-Targeted Genes
| Compound | Cell Line | Gene Induced | Fold Induction | Concentration (µM) | Reference |
| Sulforaphane | Murine Hepatoma | Quinone Reductase | 3.0 | 1 | [1] |
| Sulforaphane | Murine Hepatoma | Quinone Reductase | 3.5 | 2 | [1] |
| Sulforaphane-NAC | Murine Hepatoma | Quinone Reductase | 3.8 | 1 | [1] |
| Sulforaphane-NAC | Murine Hepatoma | Quinone Reductase | 4.5 | 2 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation based on common laboratory practices.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., PETC-cysteine or sulforaphane-NAC) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
dot
Caption: Workflow for a typical MTT cell viability assay.
Quinone Reductase (QR) Activity Assay
This protocol is a generalized procedure for measuring the activity of this Nrf2-regulated enzyme.
-
Cell Culture and Treatment: Culture cells (e.g., murine hepatoma Hepa1c1c7) in appropriate media and treat with the desired concentrations of PETC-cysteine or sulforaphane-NAC for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.8% digitonin).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
-
QR Activity Measurement: In a 96-well plate, mix the cell lysate with a reaction mixture containing buffer, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MTT, and an NADPH regenerating system. The reduction of MTT by QR is measured colorimetrically at a specific wavelength (e.g., 610 nm).
-
Data Analysis: Calculate the specific activity of QR (nmol of MTT reduced/min/mg of protein) and express the results as fold induction over the vehicle-treated control.
Discussion and Conclusion
The available data, although not from direct head-to-head comparative studies, suggests that both PETC-cysteine and sulforaphane-NAC are biologically active molecules. The study on quinone reductase induction in murine hepatoma cells indicates that sulforaphane-NAC is a slightly more potent inducer of this Nrf2-target gene than its parent compound, sulforaphane, at the same concentrations.[1] This suggests that the NAC conjugate is not merely an inactive metabolite but may contribute to the overall biological effects of sulforaphane.
A significant challenge in directly comparing the efficacy of PETC-cysteine and sulforaphane-NAC is the lack of standardized, direct comparative studies. The biological activity of these compounds can be highly dependent on the cell type, the specific endpoint being measured, and the experimental conditions.
References
- 1. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of the naturally occurring isothiocyanate sulforaphane in the rat: identification of phase I metabolites and glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane-N-Acetyl-Cysteine Induces Autophagy Through Activation of ERK1/2 in U87MG and U373MG Cells | Semantic Scholar [semanticscholar.org]
- 5. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PEITC and PEITC-NAC Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of phenethyl isothiocyanate (PEITC) and its N-acetylcysteine conjugate (PEITC-NAC). The information presented is collated from various experimental studies to aid in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
Phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables, has demonstrated significant anti-cancer properties.[1][2][3] In the body, PEITC is metabolized, in part, through the mercapturic acid pathway, leading to the formation of PEITC-N-acetylcysteine (PEITC-NAC).[1][4] While initially considered a detoxification product, emerging evidence suggests that PEITC-NAC is also biologically active and exhibits its own cytotoxic effects against cancer cells.[1][4][5][6][7] This guide directly compares the cytotoxic profiles of PEITC and PEITC-NAC, drawing upon available in vitro data.
The primary mechanism of PEITC-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, cell cycle arrest, and apoptosis.[1][8][9][10][11] Interestingly, studies indicate that the cytotoxic effects of PEITC may be, at least in part, attributable to its conversion to PEITC-NAC.[4] Some research even suggests that PEITC-NAC can be more potent than the parent compound in certain contexts, such as inhibiting cancer cell adhesion and migration.[4] Both compounds have been shown to induce apoptosis and modulate various signaling pathways implicated in cancer progression.[5][6][7][8]
Quantitative Data Comparison
The following tables summarize the cytotoxic effects of PEITC and PEITC-NAC across different cancer cell lines and experimental assays as reported in the literature.
Table 1: IC50 Values for Cell Viability
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| PEITC | OVCAR-3 (Ovarian) | MTT | 23.2 | Not Specified | [8] |
| PEITC | CaSki (Cervical) | MTT | ~15-20 | 24 | [9] |
| PEITC | HeLa (Cervical) | MTT | ~10-15 | 24 | [9] |
| PEITC-NAC | LNCaP (Prostate) | - | >10 | 24 | [5] |
| PEITC-NAC | DU-145 (Prostate) | - | >10 | 24 | [5] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Method | Observation | Concentration (µM) | Time (h) | Reference |
| PEITC | OVCAR-3 (Ovarian) | DNA Fragmentation, TUNEL | Dose-dependent increase in apoptosis | 10-40 | 24 | [8] |
| PEITC | CaSki (Cervical) | Annexin V/PI Staining | Significant increase in apoptotic cells | 20, 25, 30 | 24 | [9] |
| PEITC | PA-1, SKOV-3 (Ovarian) | Annexin V/PI Staining | Significant increase in apoptotic cells | 5 | 48 | [12] |
| PEITC-NAC | A549 (Lung) | Flow Cytometry (sub-G1) | ~4.5% apoptosis | 10 | 24 | [6][7] |
| PEITC-NAC | c-jun transfected A549 | DNA Fragmentation | Greatly increased apoptosis compared to control | Not Specified | - | [6][7] |
| PEITC-NAC | TPA-treated A549 | - | Enhanced apoptosis compared to PEITC-NAC alone | 25 | - | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., CaSki, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[9]
-
Treatment: Cells are treated with various concentrations of PEITC or PEITC-NAC for the desired duration (e.g., 24 or 48 hours).[9]
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with PEITC or PEITC-NAC for the specified time.[9]
-
Cell Harvesting: After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.[9]
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) are added to the cell suspension.[9]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Caspase Activity Assay
-
Cell Lysis: PEITC or PEITC-NAC treated and untreated cells are lysed in an ice-cold cell lysis buffer.[9]
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
Caspase Reaction: A specific amount of cell lysate is incubated with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a reaction buffer.[9]
-
Incubation: The reaction mixture is incubated at 37°C for 1-2 hours.[9]
-
Absorbance Measurement: The absorbance is read at 405 nm to quantify the amount of p-nitroaniline released, which is proportional to the caspase activity.[9]
Signaling Pathways and Mechanisms of Action
PEITC-Induced Cytotoxicity Pathway
PEITC exerts its cytotoxic effects through a multi-faceted mechanism, primarily initiated by the induction of reactive oxygen species (ROS). This surge in ROS leads to oxidative stress, which in turn triggers downstream signaling cascades culminating in apoptosis.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma [mdpi.com]
- 5. Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 10. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROS Accumulation by PEITC Selectively Kills Ovarian Cancer Cells via UPR-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of S-(N-Phenethylthiocarbamoyl)-L-cysteine's Bioactivity: A Comparative Guide
Quantitative Analysis of Anti-Cancer Activity
The primary data on the bioactivity of SPTC comes from a study on human promyelocytic leukemia (HL-60) cells. This research established key metrics for its anti-proliferative and DNA synthesis inhibitory effects. For a broader perspective, this data is presented alongside findings from multiple laboratories on the activity of PEITC and PEITC-NAC in various cancer cell lines.
| Compound | Cell Line | Activity Measured | Value | Laboratory/Source |
| S-(N-Phenethylthiocarbamoyl)-L-cysteine (SPTC) | HL-60 | Cell Growth Inhibition (GC50) | 336 nM | Adesida et al., 1996[1] |
| HL-60 | DNA Synthesis Inhibition (IC50) | 6.47 µM | Adesida et al., 1996[1][2] | |
| Phenethyl isothiocyanate (PEITC) | PA-1 (Ovarian Cancer) | Cell Proliferation Inhibition (IC50, 48h) | 5.09 µM | Singh et al., 2015 |
| SKOV-3 (Ovarian Cancer) | Cell Proliferation Inhibition (IC50, 48h) | 4.67 µM | Singh et al., 2015 | |
| Huh7.5.1 (Hepatocellular Carcinoma) | Cell Proliferation Inhibition (IC50, 48h) | 29.6 µM | Wu et al., 2022 | |
| N-Acetyl-S-(N'-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC) | A549 (Lung Cancer) | Apoptosis Induction (Flow Cytometry, 24h) | ~4.5% at 10 µM | Yang et al., 2005[3] |
| Prostate Cancer Models | Apoptosis Induction, Tumor Growth Decrease | Not specified | LKT Labs |
Experimental Protocols
To ensure reproducibility and facilitate comparison, detailed methodologies for the key experiments cited are provided below.
Cell Growth Inhibition Assay (GC50) for SPTC in HL-60 Cells
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL. This compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received the vehicle alone.
-
Incubation: The plates were incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals. The crystals were then dissolved in a solubilization buffer (e.g., acidified isopropanol), and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of SPTC that caused a 50% reduction in cell growth (GC50) was calculated from the dose-response curve.
DNA Synthesis Inhibition Assay (IC50) for SPTC in HL-60 Cells
-
Cell Culture and Treatment: HL-60 cells were cultured and treated with varying concentrations of SPTC as described for the cell growth inhibition assay.
-
[³H]Thymidine Incorporation: After a predetermined incubation period with SPTC, [³H]thymidine was added to each well and the cells were incubated for an additional 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting and Scintillation Counting: The cells were harvested onto glass fiber filters using a cell harvester. The filters were washed to remove unincorporated [³H]thymidine. The radioactivity on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of SPTC that inhibited [³H]thymidine incorporation by 50% (IC50) was determined by plotting the percentage of inhibition against the log of the drug concentration.
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of SPTC and its related compounds is attributed to the modulation of several key signaling pathways, ultimately leading to cell cycle arrest and apoptosis. The parent compound, PEITC, is known to induce oxidative stress and react with sulfhydryl groups of proteins, including critical cysteine residues in signaling molecules.
Experimental Workflow for Assessing Apoptosis
The following workflow is commonly employed to investigate the induction of apoptosis by isothiocyanate compounds.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling S-(N-Phenethylthiocarbamoyl)-L-cysteine
For researchers and scientists engaged in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling S-(N-Phenethylthiocarbamoyl)-L-cysteine, a compound with potential anticarcinogenic and antileukemic activities. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
Immediate Safety and Handling Precautions
This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes and respiratory tract.[1] Therefore, strict adherence to safety protocols is mandatory.
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory.[2][3][4] For procedures that may generate dust or aerosols, a chemical fume hood or other appropriate exhaust ventilation is necessary.[1][3][5]
Personal Protective Equipment (PPE): A thorough risk assessment should guide the selection of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Use proper glove removal technique to avoid contamination.[1][3] |
| Body Protection | Laboratory coat | To protect skin and clothing. Choose body protection in relation to the concentration and amount of the substance being used.[1] |
| Respiratory Protection | Not generally required | Respiratory protection is not typically necessary if work is conducted in a well-ventilated area.[1] However, if dust is generated and ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator should be worn.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area.[1][2][4] The recommended storage temperature is -20°C.[2][7]
2. Handling and Use:
-
Do not eat, drink, or smoke in the laboratory.[4]
3. Spill Management:
-
Minor Spills: In case of a small spill, wear appropriate PPE, avoid breathing dust, and prevent the substance from entering drains.[1][3] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[5]
-
Major Spills: For larger spills, evacuate the area and ensure adequate ventilation.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.[1][3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][8] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3] |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician if irritation persists.[1][8] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][3] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste materials, including unused product and contaminated items (e.g., gloves, weighing paper), should be collected in a designated, labeled, and suitable, closed container.[1][9]
2. Disposal Method:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[2] Contact a licensed professional waste disposal service.[8]
-
Do not dispose of the material down the drain or with household garbage.[1][8]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. lobachemie.com [lobachemie.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. fishersci.ca [fishersci.ca]
- 9. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
